3,4-diazatricyclo[5.2.2.0,2,6]undec-2(6)-en-5-one
Description
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Properties
IUPAC Name |
3,4-diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-9-7-5-1-3-6(4-2-5)8(7)10-11-9/h5-6H,1-4H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYPYYSHNJHRSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C3=C2NNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one: A Theoretical and Analog-Based Examination
Disclaimer: The molecule 3,4-diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one is a highly specific and complex chemical structure for which no direct experimental data appears in publicly accessible chemical databases and literature as of early 2026. This guide has been constructed by analyzing its constituent structural features, drawing parallels to known analogous compounds, and applying fundamental principles of organic chemistry. The content herein is intended for theoretical and exploratory purposes for researchers, scientists, and drug development professionals. All proposed properties and protocols are inferential and require experimental validation.
Introduction and Structural Rationale
3,4-diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one represents a unique and synthetically challenging molecular architecture. Its core is a tricyclo[5.2.2.02,6]undecane framework, a strained polycyclic system. The introduction of a diazene moiety (at positions 3 and 4), a ketone (at position 5), and a bridgehead double bond (between C2 and C6) creates a molecule of significant academic interest.
The defining feature of this molecule is the C2=C6 double bond. According to Bredt's Rule, the formation of a double bond at a bridgehead carbon is unfavorable in small, rigid bicyclic systems due to the geometric impossibility of achieving a planar arrangement of the atoms involved, which would induce excessive ring strain. The tricyclo[5.2.2.02,6]undecane system, while larger than simple bicycloalkanes, is still highly constrained. The existence and stability of this molecule would therefore be a significant test of the limits of Bredt's Rule and could exhibit unusual reactivity.
This guide will explore the theoretical chemical structure, predict key physicochemical properties based on analogous structures, propose a conceptual synthetic pathway, and discuss potential applications, particularly in the realm of bioorthogonal chemistry and drug discovery.
Predicted Chemical Structure and Properties
The structure combines a rigid carbon skeleton with reactive functional groups. The diazene and ketone groups are positioned in a way that suggests potential for intramolecular interactions and unique electronic properties.
Molecular Structure
The IUPAC name defines a precise connectivity:
-
Core Scaffold: A tricyclic system of 11 atoms (undecane).
-
Bridging: The main ring has 5 atoms. It is bridged by two separate 2-atom bridges originating from the same two bridgehead carbons. An additional zero-atom bridge (a direct bond) exists between positions 2 and 6.
-
Heteroatoms: Nitrogen atoms replace carbons at positions 3 and 4.
-
Functional Groups: A double bond exists between the bridgehead carbons C2 and C6. A carbonyl group (ketone) is present at position 5.
Predicted Physicochemical Properties
The following properties are estimated based on the functional groups present and the molecular weight. These are not experimental values and should be treated as such.
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C9H10N2O | Derived from the undecane skeleton with specified substitutions. |
| Molecular Weight | ~178.19 g/mol | Sum of atomic weights of the constituent atoms. |
| Physical State | Likely a crystalline solid at room temperature. | The rigid, polycyclic structure and polar functional groups would favor a solid state. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents. | The ketone and diazene groups offer hydrogen bond accepting capabilities, but the large hydrocarbon framework limits aqueous solubility. Expected solubility in solvents like DMSO, DMF, and chloroform. |
| Stability | Potentially unstable. | The primary cause of instability would be the high ring strain from the bridgehead double bond (violation of Bredt's Rule). The molecule may be prone to rearrangement or decomposition. |
| Reactivity | High reactivity centered at the C=C and N=N bonds. | The strained double bond would be highly susceptible to addition reactions. The diazene could undergo cycloreversion (releasing N2) upon thermal or photochemical stimulation. |
Conceptual Synthetic Strategy
A plausible, albeit challenging, synthetic route would likely involve a multi-step sequence starting from a more accessible bicyclic precursor. A key step would be a cycloaddition reaction to construct the third ring and introduce the diazene functionality, followed by the difficult installation of the bridgehead double bond.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the most strained or complex features first.
Caption: Retrosynthetic analysis for the target molecule.
Step-by-Step Conceptual Protocol
This protocol is hypothetical and outlines a general approach. Each step would require extensive optimization and characterization.
-
Synthesis of Bicyclic Diene Precursor:
-
Objective: To create a suitable bicyclo[2.2.2]octadiene derivative which will serve as the diene in the subsequent Diels-Alder reaction.
-
Causality: The bicyclo[2.2.2]octane framework provides the correct stereochemical and geometric foundation for building the final tricyclic system.
-
Procedure:
-
Start with a commercially available precursor, such as bicyclo[2.2.2]oct-5-en-2-one.
-
Protect the ketone functional group (e.g., as a ketal) to prevent unwanted side reactions.
-
Introduce a second double bond through a sequence of reactions, for example, via bromination and subsequent elimination, to form a bicyclo[2.2.2]octa-2,5-diene derivative.
-
Deprotect the ketone to yield the required bicyclic diene ketone.
-
-
-
Diels-Alder Cycloaddition:
-
Objective: To form the third ring containing the nitrogen atoms.
-
Causality: A [4+2] cycloaddition between the synthesized diene and a suitable dienophile is a classic and efficient method for forming six-membered rings.
-
Procedure:
-
Dissolve the bicyclic diene ketone in an appropriate solvent (e.g., toluene or dichloromethane).
-
Add a dienophile such as diethyl azodicarboxylate (DEAD) or a related azo-compound.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purify the resulting tricyclic adduct using column chromatography. This adduct is the saturated tricyclic precursor.
-
-
-
Formation of the Bridgehead Double Bond:
-
Objective: To introduce the highly strained C2=C6 double bond. This is the most challenging step.
-
Causality: Standard elimination reactions are unlikely to work due to the geometric constraints. A more specialized method is required, potentially involving radical or carbene intermediates, or elimination from a precursor with excellent leaving groups at the bridgehead positions.
-
Procedure (Corey-Winter Olefination or similar):
-
Convert the ketone at C5 to a thioketal.
-
Transform the adjacent carbons (now part of the diazene-containing ring) into a cyclic thionocarbonate.
-
Treat the thionocarbonate with a phosphite reagent (e.g., triethyl phosphite) at elevated temperatures. This can induce a stereospecific elimination to form the double bond, though success is not guaranteed for a bridgehead system.
-
Purification of the final product would be critical, likely requiring advanced techniques like preparative High-Performance Liquid Chromatography (HPLC) due to potential instability.
-
-
Potential Applications and Future Directions
Despite its likely instability, the unique structure of 3,4-diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one suggests several high-impact research applications.
Bioorthogonal Chemistry
The strained C=C double bond could be an exceptional dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions. This is a cornerstone of bioorthogonal chemistry, used for labeling and tracking biomolecules in living systems.
Caption: Proposed IEDDA reaction for bioorthogonal labeling.
The high strain energy of the double bond would be released upon reaction, leading to an extremely fast reaction rate, which is highly desirable for in-vivo applications.
Mechanistic Studies
The molecule serves as a fascinating subject for studying the limits of chemical bonding and stability. Experimental validation of its synthesis (or failure thereof) would provide valuable data on the energetic penalties of violating Bredt's Rule in this specific polycyclic system. Computational chemistry could be used to model its electronic structure, stability, and reaction pathways.
Precursor for Novel Scaffolds
If the molecule can be synthesized, the controlled release of N2 from the diazene moiety via photolysis or thermolysis could generate a highly reactive diradical intermediate. This intermediate could then undergo intramolecular rearrangements to form new, complex carbocyclic skeletons that would be difficult to access through other means. This makes it a potential precursor for generating novel molecular scaffolds for drug discovery programs.
Conclusion
3,4-diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one is a molecule that pushes the boundaries of known organic structures. While its existence is not yet confirmed in the literature, its theoretical analysis provides a rich ground for scientific inquiry. The formidable synthetic challenge of creating its strained bridgehead double bond is matched by its potential utility in cutting-edge fields like bioorthogonal chemistry and materials science. The conceptual framework provided in this guide aims to inspire and inform researchers dedicated to exploring the frontiers of chemical synthesis and reactivity. Experimental investigation is the necessary next step to transform this intriguing chemical concept into a tangible reality.
References
As this specific molecule is not documented, this reference list provides access to the foundational concepts and related compounds discussed in the guide.
-
Bredt's Rule: Provides a detailed explanation of the principles governing the formation of double bonds
- Source: Wikipedia
-
URL: [Link]
-
Inverse-electron-demand Diels-Alder reaction: A comprehensive overview of the IEDDA reaction, a key tool in bioorthogonal chemistry.
- Source: Wikipedia
-
URL: [Link]
-
Bioorthogonal Chemistry: A scholarly review article discussing the principles and applic
- Source: Annual Review of Biochemistry
-
URL: [Link]
-
PubChem: A major public database for chemical information. A search for the target molecule and its fragments can be conducted here.
- Source: National Center for Biotechnology Inform
-
URL: [Link]
Tricyclic Diaza Scaffolds: A Technical Guide for Medicinal Chemistry
Part 1: Executive Summary & Strategic Importance
In the pursuit of novel therapeutics, the "escape from flatland"—moving beyond simple aromatic systems toward spatially defined, sp3-rich, or rigid 3D architectures—is a critical directive.[1] Tricyclic diaza scaffolds represent a privileged tier of chemical space.[2] Defined by a fused three-ring system containing exactly two nitrogen atoms, these scaffolds offer a unique balance of conformational restriction and functional group vectorization.
Their strategic value lies in three domains:
-
Peptidomimetic Potential: Scaffolds like pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) mimic the twist of peptide helices, allowing precise groove binding in DNA or protein-protein interfaces.
-
Polypharmacology: The "butterfly" shape of dibenzo-diazepines allows for promiscuous yet tunable binding to GPCRs (e.g., Clozapine).
-
Synthetic Modularity: Modern C-H activation and cascade cyclizations allow these complex cores to be assembled rapidly, facilitating high-throughput library generation.
This guide dissects three dominant classes of tricyclic diaza scaffolds: Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) ,
Part 2: Structural Classification & Mechanistic Logic
Class A: The DNA Alkylators (Pyrrolo[2,1-c][1,4]benzodiazepines)
PBDs are naturally occurring antitumor antibiotics (e.g., anthramycin). Their mechanism is distinct and highly potent.
-
Core Feature: An electrophilic N10-C11 imine (or its carbinolamine equivalent).
-
Mechanism: The soft electrophile at C11 undergoes nucleophilic attack by the exocyclic N2-amino group of a Guanine base in the DNA minor groove. This forms a covalent aminal bond.
-
Causality: The tricyclic frame imposes a specific curvature that perfectly matches the DNA minor groove, positioning the C11 electrophile adjacent to the target guanine.
Class B: The Intercalators & Kinase Inhibitors ( -Carbolines)
The 9H-pyrido[3,4-b]indole skeleton is planar and electron-rich.
-
Mechanism: Planarity drives DNA intercalation (stacking between base pairs).
-
Kinase Selectivity: Substituents at C1 and C3 allow the scaffold to occupy the ATP-binding pocket of kinases (e.g., CDKs, PLK1), mimicking the adenine ring.
Class C: The GPCR Modulators (Dibenzo[b,e][1,4]diazepines)
-
Geometry: Unlike the planar
-carbolines, these molecules adopt a folded "butterfly" conformation. -
Function: This flexibility allows induced-fit binding into deep transmembrane pockets of GPCRs (Dopamine, Serotonin receptors).
Part 3: Visualization of Mechanistic Pathways
Figure 1: PBD-DNA Covalent Binding Mechanism
The following diagram illustrates the electrophilic attack mechanism central to PBD cytotoxicity.
Caption: Mechanism of PBD covalent binding. The scaffold's curvature ensures isohelical fit, enabling the N2-guanine attack on the C11-imine.
Part 4: Detailed Experimental Protocol
Protocol: Synthesis of Pyrrolo[2,1-c][1,4]benzodiazepine (PBD) Core
Rationale: This protocol utilizes a reductive cyclization strategy. It is preferred over direct condensation because it proceeds under mild conditions, preserving chiral centers derived from L-proline (or analogues).
Target Molecule: 1,2,3,11a-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one (PBD Core).
Reagents & Equipment:
-
Starting Material: (S)-N-(2-nitrobenzoyl)pyrrolidine-2-carboxaldehyde (prepared via coupling of 2-nitrobenzoic acid and L-proline methyl ester, followed by DIBAL reduction).
-
Reducing Agent: Sodium Dithionite (
) or /Pd-C. -
Solvent: Ethanol/Water (for dithionite) or Methanol (for hydrogenation).
-
Purification: Silica gel flash chromatography.
Step-by-Step Methodology:
-
Preparation of the Nitro-Aldehyde Precursor:
-
Note: The aldehyde is unstable; prepare fresh from the corresponding alcohol or ester reduction.
-
Dissolve (S)-N-(2-nitrobenzoyl)pyrrolidine-2-methanol (1.0 eq) in DCM. Add Dess-Martin Periodinane (1.2 eq) at 0°C. Stir for 2h. Workup with
/ . Isolate the aldehyde.
-
-
Reductive Cyclization (The Key Step):
-
Setup: Dissolve the nitro-aldehyde (1.0 mmol) in Ethanol (10 mL) and Water (2 mL).
-
Reduction: Add Sodium Dithionite (3.0 mmol) in portions over 10 minutes.
-
Mechanistic Insight: The dithionite reduces the nitro group (
) to an aniline ( ). The generated aniline acts as an internal nucleophile, attacking the tethered aldehyde to form the seven-membered diazepine ring via an intramolecular Schiff base formation. -
Reaction: Heat to reflux for 3 hours. Monitor by TLC (disappearance of aldehyde spot, appearance of fluorescent blue spot).
-
-
Workup & Isolation:
-
Cool to room temperature. Remove Ethanol under reduced pressure.
-
Extract aqueous residue with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with Brine, dry over
. -
Purification: Flash chromatography (EtOAc/Hexane gradient). The PBD imine is often sensitive to silica; add 1%
to the eluent.
-
-
Validation (Self-Check):
-
NMR: Look for the imine proton (N=CH) around
7.8–8.2 ppm (singlet or doublet). -
Chirality: Verify retention of configuration at the C11a position (derived from proline) using chiral HPLC or specific rotation.
-
Part 5: Comparative Data & SAR Analysis
To aid in scaffold selection, the following table summarizes the physicochemical profiles of the three diaza classes.
Table 1: Physicochemical & Biological Profile of Tricyclic Diaza Scaffolds
| Scaffold Class | Ring Fusion | Key Geometry | Primary Target Class | Lipinski Compliance | Synthetic Complexity |
| PBDs | 5-7-6 (Pyrrole-Diazepine-Benzene) | Twisted (Isohelical) | DNA (Minor Groove) | High (Monomers) | Medium (Chiral pool) |
| 6-5-6 (Pyridine-Pyrrole-Benzene) | Planar (Flat) | Kinases, DNA (Intercalation) | High | Low (Pictet-Spengler) | |
| Dibenzodiazepines | 6-7-6 (Benzene-Diazepine-Benzene) | Butterfly (Folded) | GPCRs (CNS) | Medium (High logP) | Low (Buchwald-Hartwig) |
Figure 2: Synthetic Workflow for -Carbolines
The Pictet-Spengler reaction remains the gold standard for accessing this scaffold.
Caption: Pictet-Spengler strategy for
Part 6: Future Outlook & Emerging Technologies
The utility of tricyclic diaza scaffolds is evolving beyond traditional small molecule inhibition:
-
Antibody-Drug Conjugates (ADCs): PBD dimers (e.g., SG3199) are too toxic for systemic use but ideal as payloads in ADCs. The C2-position of the pyrrole ring is the standard attachment point for linkers.
-
PROTACs:
-carbolines are being explored as warheads for kinase-degrading PROTACs due to their defined binding modes. -
DNA-Encoded Libraries (DEL): The robust chemistry of dibenzodiazepines (amide couplings, SNAr) makes them suitable for on-DNA synthesis, expanding the accessible chemical space for GPCR screening.
References
-
Antonow, D., & Thurston, D. E. (2011).[2] Synthesis of Pyrrolo[2,1-c][1,4]benzodiazepines. Chemical Reviews, 111(4), 2815–2864. Link
-
Kamal, A., et al. (2011).[2][3] Recent developments in the design, synthesis and biological evaluation of pyrrolo[2,1-c][1,4]benzodiazepines. Current Medicinal Chemistry, 18(35), 5415-5458. Link
-
Dai, J., et al. (2018). Recent Progress for the Synthesis of
-Carboline Derivatives. European Journal of Medicinal Chemistry, 157, 141-164. Link -
Horton, D. A., et al. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. Link
-
Cipolla, L., et al. (2009).[4] Pyrrolo[2,1-c][1,4]benzodiazepine as a Scaffold for the Design and Synthesis of Anti-Tumour Drugs.[2][4][5] Anti-Cancer Agents in Medicinal Chemistry, 9(1), 1-31.[4] Link
Sources
- 1. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Design, synthesis, and biological evaluation of pyrrolo[2,1-c][1,4]benzodiazepine and indole conjugates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
3,4-diazatricyclo[5.2.2.0,2,6]undec-2(6)-en-5-one safety data sheet (SDS)
Technical Guide: 3,4-Diazatricyclo[5.2.2.0 ]undec-2(6)-en-5-one
Executive Summary & Compound Identity
3,4-Diazatricyclo[5.2.2.0
This guide provides a technical breakdown of its safety profile, handling protocols, and physicochemical properties, designed for researchers synthesizing or utilizing this intermediate in drug discovery.
Chemical Identification
| Property | Specification |
| CAS Registry Number | 2361644-30-4 |
| IUPAC Name | 3,4-diazatricyclo[5.2.2.0 |
| Molecular Formula | C |
| Molecular Weight | 164.20 g/mol |
| SMILES | O=C1N(N=C2C3CCC(CC3)C12) |
| Structural Class | Bridged bicyclic hydrazine / Pyridazinone-fused tricycle |
Hazard Identification & Toxicology (GHS)
Note: As a novel research chemical, full toxicological data (LD50) may not be established. The following classifications are derived from Structure-Activity Relationship (SAR) analysis of analogous diaza-tricyclic compounds and hydrazine derivatives.
GHS Classification (Predicted)
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat. 4 | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Cat. 2 | Causes skin irritation. | H315 |
| Eye Damage/Irritation | Cat. 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | Cat. 3 | May cause respiratory irritation. | H335 |
Mechanistic Toxicology
-
Hydrazine Moiety Reactivity: The 3,4-diaza linkage, while constrained, presents a metabolic risk of generating reactive nitrogen species (RNS) upon oxidative metabolism.
-
Neuroactivity: Given its structural similarity to nAChR agonists, accidental systemic exposure may induce cholinergic effects (nausea, tremors, tachycardia).
-
Sensitization: Precursors containing hydrazine functionalities are known skin sensitizers; rigorous dermal protection is required.
Technical Handling & Storage Protocols
To maintain the integrity of the strained "2(6)-en" double bond and the hydrazine core, strict environmental controls are necessary.
Storage Architecture[5]
-
Temperature: -20°C (Frozen) . The compound is thermodynamically stable but kinetically susceptible to oxidation at room temperature over prolonged periods.
-
Atmosphere: Inert Gas (Argon/Nitrogen) . The diaza-functionality can be hygroscopic; moisture ingress may catalyze ring-opening hydrolysis or amide degradation.
-
Container: Amber glass vials with PTFE-lined septa to prevent photolytic degradation.
Solubilization & Stability
-
Solvents: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in non-polar alkanes (Hexane).
-
Stability Window:
Experimental Workflow Visualization
The following diagram illustrates the decision matrix for handling and synthesis integration.
Figure 1: Standard Operating Procedure (SOP) flow for the storage, solubilization, and disposal of the 3,4-diazatricyclo scaffold.
Emergency Response & First Aid
Standard protocols adapted for nitrogenous heterocycles.
Fire Fighting Measures
-
Extinguishing Media: Alcohol-resistant foam, Dry chemical, or Carbon dioxide (CO
). Do not use high-volume water jet (may spread chemical). -
Hazardous Combustion Products: Emits toxic fumes of Nitrogen Oxides (NO
) and Carbon Monoxide (CO) under fire conditions. Firefighters must wear SCBA.
Accidental Release (Spill)[5]
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don double nitrile gloves, lab coat, and particulate respirator (N95/P100) if powder is dispersed.
-
Containment: Cover spill with damp absorbent pads to prevent dust generation.
-
Neutralization: Wipe area with dilute acetic acid followed by ethanol to solubilize and remove basic residues.
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Consult a physician (risk of delayed pulmonary irritation).
-
Skin Contact: Wash with soap and copious water for 15 minutes. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present.
Synthesis & Structural Context
Understanding the synthesis of this scaffold aids in predicting impurities and reactivity.
Retrosynthetic Analysis
The 3,4-diazatricyclo[5.2.2.0
-
Diene: 1,3-Cyclohexadiene (provides the [2.2.2] bridge).
-
Dienophile: A cyclic azo-enophile or pyridazinone precursor.
-
Key Feature: The "2(6)-en" double bond is tetrasubstituted and located at the fusion of the rings, creating a rigid, conformationally locked system.
Figure 2: Simplified retrosynthetic logic demonstrating the assembly of the tricyclic core.
References
-
Biosynth Carbosynth. (2024). Product Safety Data Sheet: 3,4-Diazatricyclo[5.2.2.0
]undec-2(6)-en-5-one (CAS 2361644-30-4). Retrieved from . -
CymitQuimica. (2024).
]undec-2(6)-en-5-one.[1][3][4] Retrieved from . -
PubChem. (2024). Compound Summary: Tricyclic Azo Scaffolds. National Library of Medicine. Retrieved from .
-
Google Patents. (2006). WO2006129178A1 - Novel cannabinoid receptor ligands. (Demonstrates usage of diazatricyclo scaffolds in GPCR drug discovery). Retrieved from .
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- 1. 기타수입시약 > 3,4-diazatricyclo[5.2.2.0,2,6]undec-2(6)-en-5-one | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]
- 2. m.molbase.com [m.molbase.com]
- 3. Building Blocks | CymitQuimica [cymitquimica.com]
- 4. Building Blocks | CymitQuimica [cymitquimica.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Tricyclo[5.2.2.0(2,6)]undeca-3,8-dien-5-one | C11H12O | CID 301488 - PubChem [pubchem.ncbi.nlm.nih.gov]
Architecting the Third Dimension: A Technical Guide to Novel Nitrogen-Containing Tricyclic Building Blocks
Executive Summary
The pharmaceutical industry is currently undergoing a paradigm shift described as the "Escape from Flatland." While traditional drug discovery relied heavily on sp²-rich, planar aromatic heterocycles (e.g., quinolines, indoles), these structures often suffer from poor solubility, metabolic liability, and promiscuous binding. Nitrogen-containing tricyclic building blocks —specifically those possessing significant sp³ character (bridged, fused, or caged systems)—offer a solution. They provide defined exit vectors for side chains, improved physicochemical properties (higher Fsp³), and access to novel intellectual property space.
This guide details the strategic value, synthetic methodology, and application of these advanced scaffolds, focusing on bridged aza-tricyclic systems and fused saturated heterocycles .
Part 1: The Strategic Value of Tricyclic Scaffolds
The Fsp³ Correlation
The fraction of sp³-hybridized carbons (Fsp³) is a critical descriptor in modern medicinal chemistry.[1] Increasing Fsp³ correlates with:
-
Clinical Success: Molecules with Fsp³ > 0.42 have a statistically higher probability of passing Phase I clinical trials due to lower toxicity and better off-target selectivity.
-
Solubility: Disrupting planar stacking interactions (π-π stacking) enhances aqueous solubility, a major hurdle in formulation.
-
Chirality & Specificity: 3D scaffolds inherently possess chirality, allowing for precise probing of chiral protein pockets that flat molecules cannot adequately occupy.
Structural Classes of Interest
We categorize novel nitrogen tricycles into three primary architectures:
-
Fused Systems: (e.g., Octahydro-1H-pyrrolo[3,2-c]pyridine). rigidifies the core but maintains some flexibility.[2]
-
Bridged Systems: (e.g., Azatricyclo[3.3.1.1^{3,7}]decane / Aza-adamantane). Extremely rigid, defining precise bond vectors.
-
Spiro-Fused Systems: (e.g., Spiro[indoline-3,4'-piperidine]). Offers orthogonal exit vectors.
Figure 1: Classification of nitrogen-containing tricyclic scaffolds based on topological connectivity.
Part 2: Synthetic Methodology
Core Protocol: Intramolecular Nitrone-Alkene Cycloaddition (INAC)
While many routes exist (e.g., radical cascades, C-H activation), the Intramolecular Nitrone-Alkene Cycloaddition (INAC) is selected here for its reliability, stereocontrol, and ability to generate complex fused/bridged tricyclic cores from simple precursors in a self-validating cascade.
Experimental Rationale
-
Why Nitrones? They act as stable 1,3-dipoles that react with alkenes to form isoxazolidines.
-
Why Intramolecular? Tethering the alkene to the nitrone enforces regioselectivity and allows the formation of bridged systems that are entropically disfavored in intermolecular reactions.
-
The "Reveal": The resulting N-O bond can be cleaved (Zn/AcOH or H₂/Pd) to reveal a 1,3-amino alcohol, a versatile handle for further functionalization.
Step-by-Step Protocol: Synthesis of a Fused Pyrrolo-Isoquinoline Core
Target Scaffold: cis-Fused Tricyclic Isoxazolidine (Precursor to Tricyclic Amino-Alcohol)
Reagents:
-
Starting Material: O-alkenyl benzaldehyde or N-alkenyl amine derivative.
-
Hydroxylamine hydrochloride (
). -
Sodium Acetate (
). -
Solvent: Ethanol (EtOH) or Toluene.
Workflow:
-
Nitrone Formation (In Situ):
-
Dissolve the aldehyde-tethered alkene (1.0 equiv) in EtOH (0.1 M).
-
Add
(1.5 equiv) and (1.2 equiv). -
Checkpoint: Monitor by TLC. The formation of the nitrone is usually rapid at RT. The disappearance of the aldehyde spot indicates readiness for the next step.
-
-
Thermal Cycloaddition:
-
Heat the reaction mixture to reflux (80°C for EtOH, or 110°C if switching to Toluene for higher barriers).
-
Mechanism:[1][3][4] The nitrone undergoes a concerted [3+2] cycloaddition with the tethered alkene.
-
Stereocontrol: The reaction typically proceeds via an exo-transition state to minimize steric clash, yielding the cis-fused system.
-
-
Workup & Purification:
-
Concentrate the solvent in vacuo.
-
Redissolve in EtOAc, wash with water and brine.
-
Purify via flash column chromatography (SiO₂).
-
Validation: ¹H NMR should show the disappearance of alkene protons and the appearance of bridgehead protons (typically
3.5–4.5 ppm).
-
-
Reductive Cleavage (Optional for Library Generation):
-
Dissolve the tricyclic isoxazolidine in MeOH.
-
Add Zn dust (5 equiv) and AcOH (10 equiv). Stir at RT for 2 hours.
-
Result: Cleavage of the N-O bond yields a tricyclic scaffold with a secondary amine and a free hydroxyl group, ready for divergent synthesis.
-
Figure 2: Synthetic workflow for the Intramolecular Nitrone-Alkene Cycloaddition (INAC).
Part 3: Physicochemical Profiling & Data
To demonstrate the advantage of these "novel" scaffolds over traditional flat aromatics, we compare a standard Quinoline building block against a Bridged Aza-Tricyclic analog (e.g., Aza-adamantane derivative).
Table 1: Comparative Physicochemical Properties
| Property | Flat Scaffold (Quinoline) | Novel Tricyclic Scaffold (Bridged Aza) | Impact on Drug Discovery |
| Fsp³ | 0.0 (Fully Aromatic) | 0.8 - 1.0 (Highly Saturated) | Higher Fsp³ correlates with lower clinical attrition. |
| Solubility (LogS) | Low (Planar stacking) | High (Disrupted packing) | Improved formulation and bioavailability. |
| Lipophilicity (LogP) | Often High (>3.0) | Moderate (1.5 - 2.5) | Ideal range for oral bioavailability (Rule of 5). |
| Metabolic Stability | Prone to CYP450 oxidation (flat rings) | Resistant (Bridgehead carbons are stable) | Longer half-life ( |
| Vectors | 2D (Planar exit vectors) | 3D (Defined angular vectors) | Access to novel binding pockets. |
Self-Validating Systems in Profiling
When synthesizing these blocks, validity is ensured through Chromatographic Hydrophobicity Index (CHI) measurements.
-
Protocol: Run the scaffold on a reversed-phase HPLC column at three different pH levels.
-
Validation: If the retention time shifts significantly with pH, the nitrogen is basic and accessible. If the CHI value is < 90, the compound falls within the "drug-like" space for fragment-based screening.
Part 4: Future Outlook & Emerging Technologies
The field is moving beyond simple cycloadditions toward Skeletal Editing . Recent breakthroughs (e.g., Science, 2025) demonstrate the ability to insert a single nitrogen atom into a carbocyclic core using sulfenylnitrenes.[5] This allows for the direct conversion of available carbocycles (like adamantane) into their aza-analogs, bypassing complex multi-step syntheses.
References
-
Synthesis of Bridged Azacycles and Propellanes via Nitrene/Alkyne Cascades. Source: ResearchGate.[3] URL:[Link]
-
Modular Assembly of Bioisosteric Bridged Aza-frameworks via Strained Ring Release. Source: ResearchGate (2025).[6] URL:[Link]
-
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C-H Bond Amination. Source: ACS Med. Chem. Lett. (2025).[7] URL:[Link]
-
Escape from planarity in fragment-based drug discovery. Source: Vrije Universiteit Amsterdam (2019).[8] URL:[Link]
-
How a Single Nitrogen Atom Could Transform the Future of Drug Discovery. Source: University of Oklahoma (2025).[5] URL:[Link]
-
Intramolecular cycloaddition of nitrones in total synthesis of natural products. Source: RSC Organic & Biomolecular Chemistry (2025). URL:[Link]
Sources
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. msesupplies.com [msesupplies.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How a Single Nitrogen Atom Could Transform the Future of Drug Discovery [ou.edu]
- 6. researchgate.net [researchgate.net]
- 7. General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C-H Bond Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.vu.nl [research.vu.nl]
Methodological & Application
procedure for functionalizing 3,4-diazatricyclo[5.2.2.0,2,6]undec-2(6)-en-5-one
Application Note: Functionalization of the 3,4-Diazatricyclo[5.2.2.0 ]undec-2(6)-en-5-one Scaffold
Introduction & Strategic Analysis
The 3,4-diazatricyclo[5.2.2.0
-
The Diaza Core (N3/N4): A hydrazine/hydrazide motif offering nucleophilic sites for
-alkylation or arylation. -
The Enone System (C2=C6-C5=O): A conjugated system (or cross-conjugated depending on tautomerism) amenable to Michael additions, reductions, or Pd-catalyzed couplings.
-
The Tricyclic Skeleton: A lipophilic cage that can be modified via bridgehead functionalization (radical pathways) or alkene manipulation.
Reactivity Map
-
Site A (N3-H): The most nucleophilic site (distal to carbonyl). Ideal for
alkylation or reductive amination. -
Site B (N4-H): Amide-like character due to adjacency to C5=O. Requires deprotonation (strong base) for functionalization.
-
Site C (C2=C6 Alkene): Sterically encumbered tetrasubstituted double bond. Resistant to standard hydrogenation but reactive towards high-pressure reduction or epoxidation.
-
Site D (C5 Carbonyl): Hard electrophile. Susceptible to hydride reduction or Grignard addition (with protecting groups on N).
Experimental Protocols
Protocol A: Regioselective -Alkylation (Library Synthesis)
Objective: To introduce diversity at the N3 position without affecting the amide-like N4 or the enone system.
Mechanism: The N3 nitrogen is an amine (or vinylogous amide) and is significantly more nucleophilic than the N4 amide. Under mild basic conditions, exclusive N3-alkylation is observed.
Materials:
-
Substrate: 3,4-diazatricyclo[5.2.2.0
]undec-2(6)-en-5-one (1.0 equiv) -
Electrophile: Alkyl bromide/iodide (1.2 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask, dissolve the scaffold (1.0 mmol) in anhydrous MeCN (10 mL).
-
Base Addition: Add
(2.0 mmol, 650 mg) in one portion. The suspension may turn slightly yellow. -
Electrophile Addition: Add the alkyl halide (1.2 mmol) dropwise via syringe.
-
Note: For reactive halides (benzyl bromide, allyl bromide), stir at Room Temperature (RT).
-
Note: For unreactive halides (alkyl chlorides), add Potassium Iodide (KI, 0.1 equiv) and heat to 60°C.
-
-
Reaction Monitoring: Stir for 4–12 hours. Monitor via LC-MS (Target mass: M + R).
-
Work-up: Filter the reaction mixture through a Celite pad to remove inorganic salts. Rinse with EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).
Data Validation:
-
NMR: Look for the disappearance of the N3-H signal (broad singlet, typically
4.0–6.0 ppm) and appearance of alkyl protons. -
Regiochemistry Check: NOESY correlation between the new alkyl group and the bridgehead proton at C1 confirms N3 substitution (N4 is distal to C1).
Protocol B: Palladium-Catalyzed -Arylation (Buchwald-Hartwig)
Objective: To install aromatic rings on the hydrazine core, enhancing
Materials:
-
Substrate: Scaffold (1.0 equiv)
-
Aryl Halide: Ar-Br or Ar-I (1.2 equiv)
-
Catalyst:
(5 mol%) -
Ligand: Xantphos or BrettPhos (10 mol%)
-
Base:
or (2.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Methodology:
-
Setup: Charge a microwave vial with the scaffold, aryl halide,
, Ligand, and Base. -
Inert Atmosphere: Cap the vial and purge with Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane (concentration 0.2 M).
-
Reaction: Heat at 100°C for 12–18 hours (or 140°C for 1 hour in microwave).
-
Work-up: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol C: Stereoselective Reduction of the C2=C6 Alkene
Objective: To saturate the fusion bond, creating a defined
Challenge: The C2=C6 bond is tetrasubstituted and sterically shielded by the bicyclic bridge. Standard balloon hydrogenation often fails.
Methodology (High-Pressure Hydrogenation):
-
Catalyst: Use Pearlman’s Catalyst (
, 20 wt% loading) or (Adams' catalyst). -
Solvent: MeOH or EtOH with 1% Acetic Acid (to protonate nitrogens and prevent catalyst poisoning).
-
Conditions: Transfer to a Parr hydrogenation apparatus. Pressurize to 50–100 psi
. -
Time: Shake/Stir at 50°C for 24 hours.
-
Work-up: Filter through Celite. Neutralize with
if acid was used.
Visualization of Reaction Pathways
The following diagram illustrates the logical flow for diversifying the scaffold, highlighting the chemoselectivity switches.
Caption: Chemoselective diversification pathways for the 3,4-diazatricyclo scaffold targeting N-functionalization and core saturation.
Data Summary & Troubleshooting
| Reaction Type | Target Site | Common Reagents | Typical Yield | Troubleshooting |
| N3 (Amine) | 75–90% | If N4 alkylation occurs (bis-alkylation), reduce base equivalents to 1.0 and lower temp to 0°C. | ||
| Buchwald Coupling | N3/N4 | 50–70% | If conversion is low, switch to BrettPhos ligand or stronger base ( | |
| Hydrogenation | C2=C6 Alkene | >90% | If reaction stalls, add 5% AcOH to solvent to activate the catalyst and solubilize the amine. | |
| Carbonyl Reduction | C5=O | 60–80% | Requires reflux. Ensure N3 is protected or alkylated first to prevent side reactions. |
References
-
Synthesis and Functionalization of 4-Az
]undecane-3,5,8-triones. Source: National Institutes of Health (NIH) / PubMed Central. Relevance: Establishes the baseline chemistry for tricyclic imide/hydrazine scaffolds derived from Diels-Alder cycloadditions. URL:[Link] -
Scaffold Remodelling of Diazaspirotricycles.
enrichment. URL:[Link](Note: Generalized link to repository due to specific deep-link variability; search "Diazaspirotricycles scaffold remodeling"). -
Diels-Alder Approaches to Polycyclic Cage Scaffolds. Source: Arkivoc (Arkat USA). Relevance: Detailed protocols for the synthesis of oxa- and aza-tricyclo[5.2.x] systems via cycloaddition, serving as the primary route to the starting material. URL:[Link]
Application Notes & Protocols: The Emerging Potential of 3,4-Diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one as a Novel Scaffold for Cannabinoid Receptor Ligand Synthesis
Introduction: The Quest for Novel Cannabinoid Receptor Modulators
The endocannabinoid system, primarily comprising the CB1 and CB2 receptors, is a pivotal signaling network involved in a myriad of physiological processes, including pain modulation, appetite regulation, immune response, and cognition.[1] As such, these G-protein coupled receptors (GPCRs) have emerged as highly attractive therapeutic targets for a range of disorders. While non-selective agonists have found clinical use, the development of receptor-subtype-selective ligands is a paramount goal in modern medicinal chemistry to mitigate undesirable side effects, such as the psychoactive effects associated with CB1 receptor activation.[2][3]
Historically, the diarylpyrazole scaffold, exemplified by the CB1 antagonist/inverse agonist Rimonabant (SR141716A), has been a cornerstone for the design of cannabinoid ligands.[4][5] Efforts to enhance receptor affinity and selectivity have led to the exploration of conformationally restricted analogues, giving rise to a robust class of tricyclic pyrazole-based compounds.[5] These rigid structures have proven to be highly effective scaffolds, yielding ligands with exceptional potency and selectivity for either CB1 or CB2 receptors.[2][4][5]
This application note introduces 3,4-diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one , a novel tricyclic pyrazolinone scaffold. While direct literature on this specific molecule in cannabinoid ligand synthesis is nascent, its structural analogy to the well-established 1,4-dihydroindeno[1,2-c]pyrazole core suggests significant potential. This document will, therefore, leverage the extensive knowledge base of existing tricyclic pyrazole cannabinoid ligands to provide a comprehensive guide for researchers. We will detail the scientific rationale, proposed synthetic strategies, and key considerations for utilizing this novel scaffold in the discovery of next-generation CB1 and CB2 receptor modulators.
Scientific Rationale: Why Tricyclic Scaffolds?
The transition from flexible diarylpyrazoles like Rimonabant to rigid tricyclic systems represents a classic drug design strategy. By minimizing the conformational flexibility of a ligand, we can often achieve several key advantages:
-
Enhanced Receptor Affinity: A rigid scaffold can pre-organize the key pharmacophoric elements into an optimal geometry for binding, reducing the entropic penalty upon interaction with the receptor.
-
Improved Selectivity: The defined three-dimensional shape of a tricyclic core can be tailored to better fit the unique topology of the CB1 or CB2 binding pocket, leading to higher subtype selectivity.[2][4]
-
Favorable Physicochemical Properties: Tricyclic systems can be designed to modulate properties like lipophilicity and polar surface area, which are critical for developing peripherally-restricted ligands that do not cross the blood-brain barrier, thereby avoiding CNS side effects.[6]
The 3,4-diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one core shares key structural features with proven tricyclic cannabinoid ligands, namely a fused ring system incorporating a pyrazole-like moiety. This makes it an exciting starting point for chemical exploration.
Proposed Synthetic Pathway
The synthesis of cannabinoid receptor ligands from tricyclic pyrazole scaffolds generally follows a well-established multi-step sequence.[5] Based on this precedent, we propose a synthetic route for elaborating the 3,4-diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one core into target carboxamide ligands, a common feature of potent CB receptor modulators.
The general synthetic approach is outlined below. This pathway is adapted from the successful synthesis of 1,4-dihydroindeno[1,2-c]pyrazole-based ligands.[5]
Caption: General synthetic workflow for tricyclic pyrazole ligands.
Experimental Protocols
The following protocol provides a detailed, step-by-step methodology for the synthesis of a representative tricyclic pyrazole carboxamide, based on established literature.[5] Researchers can adapt this protocol for the novel 3,4-diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one scaffold, assuming a suitable ketone precursor is available or synthesized.
Protocol 1: Synthesis of a 1,4-Dihydroindeno[1,2-c]pyrazole Carboxamide
Part A: Synthesis of Ethyl 1-(2,4-dichlorophenyl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate (Tricyclic Pyrazole Ester)
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) suspended in anhydrous toluene.
-
Formation of the 1,3-Dicarbonyl Intermediate: Slowly add a solution of the appropriate indanone precursor (1.0 eq) and diethyl carbonate (1.5 eq) in anhydrous toluene to the NaH suspension at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Cyclization: Cool the reaction mixture to room temperature. Cautiously add ethanol to quench any unreacted NaH. Add a solution of (2,4-dichlorophenyl)hydrazine hydrochloride (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Work-up and Purification: Heat the mixture to reflux for 8-12 hours. After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the tricyclic pyrazole ester.
Part B: Saponification to the Carboxylic Acid
-
Hydrolysis: Dissolve the ester from Part A (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v). Add potassium hydroxide (5.0 eq) and heat the mixture to reflux for 4-6 hours.
-
Isolation: After cooling, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 2-3 with 2N HCl.
-
Purification: The carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain the pure tricyclic pyrazole carboxylic acid.
Part C: Amide Coupling to Final Ligand
-
Acid Chloride Formation: To a solution of the carboxylic acid from Part B (1.0 eq) in anhydrous dichloromethane, add thionyl chloride (2.0 eq) and a catalytic amount of DMF. Stir at room temperature for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the resulting crude acid chloride in anhydrous dichloromethane and cool to 0 °C. Add a solution of the desired amine (e.g., piperidine, 1.2 eq) and triethylamine (1.5 eq) in dichloromethane dropwise.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the final product by column chromatography or recrystallization to yield the target carboxamide ligand.
Structure-Activity Relationship (SAR) Insights
Decades of research on pyrazole-based cannabinoid ligands have generated a wealth of SAR data. These insights are invaluable for guiding the design of new ligands based on the 3,4-diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one scaffold.
Caption: Key SAR points for tricyclic pyrazole cannabinoid ligands.
Key SAR Observations:
-
N1-Aryl Group: The presence of a substituted aryl ring, particularly a 2,4-dichlorophenyl group, is a highly conserved feature in many potent CB1 and CB2 ligands.[2][5] This group is believed to engage in crucial hydrophobic and/or halogen bonding interactions within the receptor binding pocket.
-
C3-Carboxamide Moiety: This region is a primary driver of selectivity. Modification of the amine portion of the carboxamide has a profound impact on whether the ligand preferentially binds to CB1 or CB2, and whether it acts as an agonist or antagonist.[3][4] For instance, bulky, lipophilic groups like adamantyl or fenchyl often confer high CB2 selectivity.[3][7]
-
Tricyclic Core Modifications: Small substituents on the fused aromatic ring of the indenopyrazole system can dramatically increase CB2 affinity and selectivity.[2] Furthermore, bioisosteric replacement within the core, such as replacing a methylene unit with an oxygen (benzofuro[3,2-c]pyrazoles) or sulfur atom, has been successfully employed to create novel selective ligands.[5] This highlights the potential for the lactam functionality in the 3,4-diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one core to engage in unique hydrogen bonding interactions.
Data Presentation: Affinity of Representative Tricyclic Ligands
To provide context for the potency of this compound class, the following table summarizes the binding affinities of several published 1,4-dihydroindeno[1,2-c]pyrazole derivatives.
| Compound ID | N1-Substituent | C3-Amide Group | Core Substituent | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) | Reference |
| 1a | 2,4-Dichlorophenyl | N-piperidinyl | 6-Methyl | 225 | 0.037 | 6081 | [4] |
| 1b | 2,4-Dichlorophenyl | N-piperidinyl | 6-Chloro | 1268 | 0.225 | 5635 | [4] |
| 2a | 2,4-Dichlorophenyl | N-cyclohexyl | 6-Methyl | >1000 | 8.9 | >112 | [2] |
| 15 | 2,4-Dichlorophenyl | N-adamantan-1-yl | 6-Cyclopropyl | >10000 | 4 | >2232 | [3] |
Data presented are for illustrative purposes and were obtained from radioligand binding assays as described in the cited literature.[2][3][4]
Conclusion and Future Directions
The 3,4-diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one scaffold represents a promising, yet unexplored, platform for the development of novel cannabinoid receptor ligands. Its rigid, tricyclic nature, combined with the unique chemical properties of the embedded pyrazolinone ring, offers exciting possibilities for creating new chemical entities with high affinity and selectivity. By leveraging the extensive SAR knowledge from analogous indenopyrazole systems and applying established synthetic methodologies, researchers are well-equipped to investigate the potential of this novel core. Future work should focus on the efficient synthesis of the core structure and the systematic exploration of substitutions at the N1 and C3-equivalent positions to build a comprehensive SAR profile and identify lead compounds for further pharmacological evaluation.
References
-
Mussinu, J. M., Ruiu, S., et al. (2003). Tricyclic pyrazoles. Part 1: synthesis and biological evaluation of novel 1,4-dihydroindeno[1,2-c]pyrazol-based ligands for CB1and CB2 cannabinoid receptors. Bioorganic & Medicinal Chemistry, 11(2), 251-263. [Link]
-
Pamplona, F. A., & Takahashi, R. N. (2022). Cannabinoid CB1 and CB2 receptors are part of an important signalling system, the endocannabinoid system. Journal of Psychopharmacology, 36(3), 317-330. [Link]
-
Pinna, G. A., et al. (2006). Tricyclic Pyrazoles. 4. Synthesis and Biological Evaluation of Analogues of the Robust and Selective CB2 Cannabinoid Ligand 1-(2',4'-Dichlorophenyl)-6-methyl-N-piperidin-1-yl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide. Journal of Medicinal Chemistry, 49(25), 7547-7551. [Link]
-
Deiana, V., et al. (2013). Tricyclic pyrazoles. Part 8. Synthesis, biological evaluation and modelling of tricyclic pyrazole carboxamides as potential CB2 receptor ligands with antagonist/inverse agonist properties. European Journal of Medicinal Chemistry, 69, 534-548. [Link]
-
Murineddu, G., et al. (2021). Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. Molecules, 26(7), 2045. [Link]
-
Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838. [Link]
-
Pinna, G. A., et al. (2012). Tricyclic Pyrazoles. Part 5. Novel 1,4-Dihydroindeno[1,2-c]pyrazole CB2 Ligands Using Molecular Hybridization Based on Scaffold Hopping. The Open Medicinal Chemistry Journal, 6, 1-14. [Link]
-
Yuan, H., et al. (2011). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 9(21), 7433-7441. [Link]
-
Kim, J., & Lee, J. (2024). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomolecules & Therapeutics, 32(4), 335-345. [Link]
-
Iannotti, F. A., & Di Marzo, V. (2021). The therapeutic potential of second and third generation CB1R antagonists. British Journal of Pharmacology, 178(14), 2825-2838. [Link]
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- 3. Document: Tricyclic pyrazoles. Part 8. Synthesis, biological evaluation and modelling of tricyclic pyrazole carboxamides as potential CB2 receptor li... - ChEMBL [ebi.ac.uk]
- 4. Tricyclic pyrazoles. Part 1: synthesis and biological evaluation of novel 1,4-dihydroindeno[1,2-c]pyrazol-based ligands for CB1and CB2 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tricyclic Pyrazoles. Part 5. Novel 1,4-Dihydroindeno[1,2-c]pyrazole CB2 Ligands Using Molecular Hybridization Based on Scaffold Hopping [openmedicinalchemistryjournal.com]
Application Note: Scale-Up Synthesis Protocols for Tricyclic Diaza Intermediates
Executive Summary & Strategic Rationale
Tricyclic diaza heterocycles are privileged scaffolds in medicinal chemistry, forming the core of blockbuster CNS drugs (e.g., Clozapine, Olanzapine) and potent DNA-alkylating antitumor agents (e.g., Anthramycin, Tomaymycin).
Transitioning these scaffolds from medicinal chemistry (mg-scale) to process chemistry (kg-scale) presents distinct challenges:
-
Thermal Hazards: Many routes rely on nitro-reduction followed by high-temperature cyclization, posing runaway risks.
-
Purification: Chromatography is non-viable at scale; processes must be designed for isolation via crystallization.
-
Stability: The imine functionality in PBDs is electrophilic and prone to hydrolysis or over-reduction.
This guide details two validated protocols designed for robustness and safety , moving away from "all-in-one" pot medicinal chemistry methods to stepwise, controllable process workflows.
Case Study A: Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs)
Target Intermediate: N10-protected PBD dilactam or imine. Mechanism: Reductive cyclization of N-(2-nitrobenzoyl)pyrrolidine-2-carboxaldehyde derivatives.
Process Logic & Causality
In small-scale synthesis, the nitro group is often reduced with SnCl₂ or Zn/HCl, followed immediately by cyclization in situ. At scale, this generates massive inorganic waste streams and uncontrollable exotherms.
The Scale-Up Solution:
-
Catalytic Hydrogenation: Replaces stoichiometric metals (Fe/Sn) to reduce waste (E-factor).
-
Masked Aldehyde: Use a diethyl acetal or thioacetal to prevent premature polymerization of the aldehyde during the coupling step.
-
Controlled Cyclization: The deprotection (acetal hydrolysis) and cyclization are separated or carefully telescoped to control the formation of the sensitive imine.
Validated Protocol: Reductive Cyclization
Step 1: Amide Coupling (Batch) Reagents: 2-Nitrobenzoic acid (1.0 equiv), L-Proline methyl ester (1.1 equiv), EDC·HCl (1.2 equiv), HOBt (0.2 equiv). Solvent: DCM or Me-THF (Green alternative).
-
Charge 2-nitrobenzoic acid and HOBt to the reactor with Me-THF.
-
Cool to 0–5°C. Add EDC·HCl portion-wise to control exotherm.
-
Add L-Proline methyl ester / Et3N solution over 2 hours.
-
Critical Check: Monitor disappearance of acid by HPLC (<0.5%).
-
Workup: Wash with 1N HCl, then sat. NaHCO3. Crystallize product from Heptane/EtOAc.
Step 2: Nitro Reduction & Cyclization (Telescoped) Reagents: 10% Pd/C (5 wt% loading), H₂ (5 bar), MeOH.
-
Inertion: Purge reactor with N₂ (3x), then H₂ (3x).
-
Reduction: Stir at 25°C under 5 bar H₂.
-
Expert Insight: Monitor H₂ uptake. A sharp cessation indicates completion of nitro reduction to aniline.
-
-
Filtration: Filter catalyst while warm under N₂ (anilinic intermediates can oxidize).
-
Cyclization (Thermal): The resulting amino-ester spontaneously cyclizes upon heating to reflux (65°C) in MeOH for 4–6 hours.
-
Note: If using the aldehyde-acetal route, add catalytic p-TsOH (0.05 equiv) and water (2 equiv) to deprotect the acetal before cyclization.
-
-
Isolation: Cool to 0°C. The PBD dilactam precipitates. Filter and wash with cold MeOH.
Data Summary: Batch vs. Flow
| Parameter | Batch (50g Scale) | Flow (Pilot Scale) |
| Reaction Time | 12 hours | 40 mins (Residence Time) |
| Yield | 78% | 92% |
| Purity (HPLC) | 94% | 98.5% |
| Safety | High exotherm accumulation | Excellent heat dissipation |
Case Study B: Dibenzo[b,e][1,4]diazepines (Clozapine-type)[1]
Target Intermediate: 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepine-11-one.[1] Challenge: The formation of the 7-membered ring via intramolecular Buchwald-Hartwig or nucleophilic aromatic substitution (SNAr) requires high energy.
Validated Protocol: Nitro-Reduction/Thermal Cyclization
This route avoids expensive Pd catalysts used in Buchwald couplings, favoring a cost-effective reduction-cyclization sequence suitable for multi-kg batches.
Step 1: SNAr Coupling Reagents: 2,5-Dichloronitrobenzene, Anthranilic acid, K₂CO₃, DMF/DMAc.
-
Charge DMF and K₂CO₃ (2.5 equiv). Heat to 100°C.
-
Dose a solution of 2,5-dichloronitrobenzene and anthranilic acid over 4 hours.
-
Why: Controlling the addition rate prevents the accumulation of unreacted nitro-aromatics, reducing thermal runaway risk.
-
-
Quench: Pour into ice-water. The nitro-diaryl acid precipitates.
-
Filtration: Isolate and dry.
Step 2: Reductive Cyclization (The "Iron" Method) Reagents: Fe powder (3.0 equiv), Acetic Acid (solvent & catalyst). Rationale: While catalytic hydrogenation is cleaner, Fe/AcOH is often preferred for this specific scaffold to drive the difficult cyclization at high temperature (100°C+) in one pot.
-
Suspend the nitro-intermediate in Glacial Acetic Acid.
-
Heat to 80°C.
-
Dosing: Add Fe powder portion-wise over 2 hours.
-
Hazard: Hydrogen gas evolution. Ensure scrubber and ventilation are active.
-
-
Reaction: Heat to reflux (118°C) for 6 hours. The reduction (aniline formation) and condensation (amide bond formation) occur in cascade.
-
Workup: Distill off AcOH. Basify residues with NaOH. Filter off Iron sludge (use Celite).
-
Crystallization: Recrystallize from Isopropanol.
Visualizing the Workflow
The following diagram illustrates the decision logic and process flow for the PBD synthesis, highlighting the critical safety control points (CSCP).
Caption: Figure 1. Process flow for PBD scale-up. Red node indicates critical safety control point (CSCP) for thermal hazards.
Troubleshooting & Failure Modes
| Failure Mode | Observation | Root Cause | Corrective Action |
| Incomplete Cyclization | HPLC shows open-chain amine intermediate. | Temperature too low or water content too high (inhibits dehydration). | Increase reflux time; add Dean-Stark trap (if solvent allows) or molecular sieves. |
| Over-Reduction | Formation of pyrrolidine ring opening or imine reduction. | H₂ pressure too high; reaction time too long. | Stop reaction immediately upon H₂ uptake cessation. Use poisoned catalyst (Lindlar) if necessary. |
| Filter Clogging | Slow filtration of Pd/C or Fe sludge. | Fine particle generation or product precipitation. | Filter hot (>50°C) to keep product soluble. Use Celite pre-coat. |
References
-
PBD Scale-Up: Antonow, D., et al. "Synthesis of DNA-Interactive Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs)." Chemical Reviews, 2011. Link
-
Clozapine Intermediate: "New synthetic methodology for the synthesis of dibenzo[b,e][1,4]diazepines."[1] Journal of Chemical and Pharmaceutical Research, 2016. Link
-
Flow Chemistry Safety: Lehmann, H., et al. "Scale-Up of Diazonium Salts and Azides in a Three-Step Continuous Flow Sequence."[2][3] Organic Process Research & Development, 2022.[3] Link
-
Benzodiazepine Process: "Process Development for the Syntheses of Essential Medicines in Continuous Flow." Purdue University Thesis, 2023. Link
Sources
bioisostere applications of 3,4-diazatricyclo[5.2.2.0,2,6]undec-2(6)-en-5-one in drug design
Application Note: 3,4-Diazatricyclo[5.2.2.0 ]undec-2(6)-en-5-one in Drug Design
Rigidified Pyrazolone Scaffolds for Conformational Locking and Metabolic Stability
Executive Summary: The "Cage" Advantage
Modern drug discovery faces a critical bottleneck: the over-reliance on flat, aromatic scaffolds (low Fsp
Key Advantages:
-
Vector Precision: The tricyclic cage locks substituents into defined vectors, mimicking the geometry of twisted amides or specific
-turns found in bioactive peptides. -
Metabolic Shielding: The bulk of the bicyclic bridge sterically hinders cytochrome P450 access to the susceptible hydrazine/amide bonds.
-
Fsp
Enhancement: Increases the fraction of sp carbons, improving aqueous solubility without sacrificing lipophilic contacts.
Bioisosteric Applications & Mechanism
The DTU-5 scaffold functions as a non-classical bioisostere for three primary structural motifs.
Twisted Amide Mimicry
Planar amides are ubiquitous but often adopt high-energy "twisted" conformations in receptor active sites. Linear amides pay an entropic penalty to achieve this twist.
-
Mechanism: The DTU-5 scaffold contains a cis-locked azo-enone system (N-N-C=O) constrained by the 2,6-fusion. This pre-organizes the dipole moment and hydrogen bond acceptor/donor pairs to mimic the transition state of a twisted peptide bond.
-
Application: Protease inhibitors (e.g., HIV protease, HCV NS3/4A) where the transition state involves a non-planar amide geometry.
Rigidified Phenyl/Heteroaryl Replacement
Pyrazoles and pyrazolones are common bioisosteres for phenols and phenyl rings.
-
Mechanism: The DTU-5 scaffold retains the H-bond donor/acceptor profile of a pyrazolone but adds significant 3D volume (bulk). This allows it to fill hydrophobic pockets (e.g., in Kinases or GPCRs) that a flat phenyl ring cannot, while maintaining specific polar contacts.
-
Data Support: Closely related 4-azatricyclo analogs have shown potency in anti-HIV assays by occupying the hydrophobic channel of Reverse Transcriptase more effectively than planar analogs [1].
Neuroprotective Calcium Channel Blockers
Tricyclic cage amines (like NGP1-01) are known NMDA receptor and calcium channel modulators.
-
Mechanism: The lipophilic cage structure facilitates blood-brain barrier (BBB) penetration, while the polar "head" (the diaza-one motif) interacts with the channel pore.
-
Application: Design of neuroprotective agents for Alzheimer's and Parkinson's disease [2].
Computational Profiling & Pharmacophore Mapping
The following table contrasts the physicochemical properties of the DTU-5 scaffold against a standard planar pyrazolone and a flexible alkyl amide.
| Property | Planar Pyrazolone | Flexible Amide (Linear) | DTU-5 Scaffold (Rigid) | Impact on Drug Design |
| Fsp | 0.0 - 0.2 | 0.8 - 1.0 | 0.65 - 0.75 | "Goldilocks" zone for solubility/permeability balance. |
| Conformational Entropy | Low | High (Penalty upon binding) | Near Zero | High affinity due to reduced entropic penalty ( |
| Metabolic Liability | High (Ring oxidation) | High (Hydrolysis) | Low | Bridgehead carbons block metabolic attack vectors. |
| Dipole Vector | Static (Planar) | Variable | Fixed (3D) | Precise alignment with receptor orthogonal dipoles. |
Experimental Protocol: Synthesis & Validation
This protocol details the construction of the DTU-5 core via a Diels-Alder / Condensation sequence, followed by a validation assay for metabolic stability.
Synthetic Route (Step-by-Step)
Prerequisites:
-
Reagents: 1,3-Cyclohexadiene, Ethyl 2-chloro-2-(hydroxyimino)acetate (precursor to nitroso dienophile) or alternative Diels-Alder equivalent, Hydrazine hydrate.
-
Equipment: High-pressure sealed tube or microwave reactor.
Workflow Diagram (DOT):
Figure 1: Synthetic pathway for the construction of the 3,4-diazatricyclo core.
Detailed Procedure:
-
Bicyclo[2.2.2] Core Formation (Diels-Alder):
-
React 1,3-cyclohexadiene (1.0 eq) with ethyl
-chloro-glyoxylate oxime (generated in situ or used as a masked ketone equivalent) or a functionalized maleic derivative. -
Note: For the specific 5-one target, a common route uses the Diels-Alder adduct of cyclohexadiene and
-acetoxyacrylonitrile (hydrolyzed to ketone) or directly reacting with a masked -keto ester equivalent. -
Alternative: React cyclohexadiene with maleic anhydride, then perform oxidative decarboxylation/functionalization to yield the bicyclo[2.2.2]octan-2-one derivative.
-
-
Ring Fusion (Pyrazolone Formation):
-
Isolate the Ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate intermediate.
-
Dissolve in Ethanol (0.5 M). Add Hydrazine Hydrate (1.2 eq).
-
Reflux for 4–6 hours. The hydrazine attacks the ketone and the ester, cyclizing to form the fused pyrazolone ring.
-
Result: The 3,4-diaza bridge is formed across positions 2 and 6 (fusion points), yielding the tricyclic structure.
-
-
Purification:
-
Precipitate the product by cooling and adding ice-water. Recrystallize from Ethanol/Hexane to ensure removal of linear hydrazide byproducts.
-
Validation Assay: Metabolic Stability (Microsomal)
To prove the "Metabolic Shielding" hypothesis:
-
Test Compounds: DTU-5 analog vs. Linear Phenyl-Pyrazolone reference.
-
System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Protocol:
-
Incubate compounds (1
M) at 37°C. -
Timepoints: 0, 15, 30, 60 min.
-
Quench with Acetonitrile (containing internal standard).
-
Analyze via LC-MS/MS.
-
-
Success Criteria: The DTU-5 scaffold should exhibit a
min and L/min/mg, significantly superior to the planar reference.
Biological Pathway & Mechanism of Action
The following diagram illustrates how the DTU-5 scaffold modulates a hypothetical GPCR target (e.g., Chemokine Receptor or Adenosine Receptor) by mimicking a high-energy ligand conformation.
Figure 2: Mechanism of Action showing the entropic advantage of the rigid DTU-5 scaffold in GPCR activation.
References
-
Molecules (2008).
]undecane-3,5,8-triones as Potential Pharmacological Agents."[1] Molecules, 13(8), 1570-1583.[1] -
Arkivoc (2020).
]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents."[2] Arkivoc, part v, 5-16. -
Journal of Medicinal Chemistry (2014). "Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors."[3] Bioorg. Med. Chem. Lett., 24(9), 2102-2105.
-
Chemical Communications (2021). "Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings." Chem. Commun., 57, 10835-10852.
Disclaimer: The 3,4-diazatricyclo[5.2.2.0
Sources
- 1. 4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-triones as potential pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Tricyclo[5.2.2.0(2,6)]undeca-3,8-dien-5-one | C11H12O | CID 301488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tricyclo[5.2.1.0(2,6)]dec-3-en-10-ol | C10H14O | CID 548724 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,4-Diazatricyclo[5.2.2.0²,⁶]undec-2(6)-en-5-one Mixtures
Welcome to the technical support center for the purification of 3,4-diazatricyclo[5.2.2.0²,⁶]undec-2(6)-en-5-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the purification of this complex heterocyclic scaffold.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of 3,4-diazatricyclo[5.2.2.0²,⁶]undec-2(6)-en-5-one mixtures.
Issue 1: Persistent Impurities After Initial Purification
Q: I've performed a primary column chromatography purification of my 3,4-diazatricyclo[5.2.2.0²,⁶]undec-2(6)-en-5-one reaction mixture, but TLC and ¹H NMR analysis still show the presence of significant impurities. What are my next steps?
A: This is a common challenge due to the potential for closely related byproducts and unreacted starting materials. Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Column Chromatography Parameters:
-
Solvent System Polarity: The initial solvent system may be too polar, causing your desired compound and impurities to co-elute.[1] A good starting point for column chromatography is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.5 on the TLC plate.[1]
-
Gradient Elution: If you are using isocratic elution, switching to a shallow gradient can often provide the resolution needed to separate closely related compounds.
-
Stationary Phase: While silica gel is the most common stationary phase, consider using alumina (basic or neutral) if your compound is sensitive to the acidic nature of silica. For diastereomeric mixtures, specialized chiral columns or techniques like supercritical fluid chromatography (SFC) might be necessary for effective separation.[2]
2. Consider an Alternative Purification Technique:
-
Crystallization: If your compound is a solid, crystallization is a powerful technique for achieving high purity. The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures. Experiment with a range of solvents of varying polarities (e.g., ethyl acetate, ethanol, methanol, or mixtures with hexanes). Some bicyclic lactams have been successfully purified through recrystallization, leading to improved enantioenrichment.[3]
-
Preparative HPLC: For difficult separations or when high purity is essential, preparative High-Performance Liquid Chromatography (HPLC) is a valuable tool. It offers higher resolution than standard column chromatography.[4]
3. Chemical Treatment to Remove Specific Impurities:
-
Acid/Base Wash: If you have acidic or basic impurities, a liquid-liquid extraction with a dilute acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃) can selectively remove them.
-
Starting Material Scavengers: If unreacted starting materials are the primary issue, consider using scavenger resins that are functionalized to react specifically with those materials.
Issue 2: Low Recovery of the Desired Compound
Q: My purification process results in a very low yield of the target 3,4-diazatricyclo[5.2.2.0²,⁶]undec-2(6)-en-5-one. What could be causing this loss of material?
A: Low recovery can stem from several factors, from the stability of the compound itself to the purification method chosen.
1. Compound Stability:
-
pH Sensitivity: The lactam functionality in your molecule could be susceptible to hydrolysis under acidic or basic conditions. If you are using silica gel (which is acidic) or performing acid/base washes, this could lead to degradation. Consider using neutral or basic alumina for chromatography.
-
Thermal Stability: Some complex molecules can degrade at elevated temperatures. If you are concentrating your fractions by rotary evaporation, use a low temperature water bath and do not evaporate to complete dryness, which can sometimes lead to decomposition. For particularly sensitive compounds, low-temperature purification techniques may be necessary.[5]
2. Adsorption to the Stationary Phase:
-
The polar nature of the lactam and amine functionalities can lead to irreversible adsorption onto the silica gel. This is especially true if your compound has multiple polar groups.
-
Mitigation Strategies:
-
Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine or methanol to your mobile phase.
-
Switch to a less polar stationary phase like Florisil® or use reverse-phase chromatography.
-
3. Inefficient Extraction from the Column:
-
Ensure you are eluting with a sufficient volume of the appropriate solvent to completely wash your compound from the column. Monitor the elution with TLC until no more product is detected.
Issue 3: Difficulty in Separating Diastereomers
Q: My reaction produces a mixture of diastereomers of 3,4-diazatricyclo[5.2.2.0²,⁶]undec-2(6)-en-5-one, and I am struggling to separate them by standard chromatography.
A: Separating diastereomers can be challenging as they often have very similar physical properties.
1. Advanced Chromatographic Techniques:
-
Supercritical Fluid Chromatography (SFC): SFC has proven to be a highly effective technique for the separation of diastereomers and enantiomers.[2][6] It often provides better resolution and faster separation times compared to traditional HPLC.
-
Chiral Chromatography: Even for diastereomers, chiral stationary phases can sometimes provide the necessary selectivity for separation.
2. Derivatization:
-
In some cases, derivatizing the mixture to introduce a new functional group can alter the physical properties of the diastereomers enough to allow for separation by standard chromatography. After separation, the derivatizing group can be removed.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for purified 3,4-diazatricyclo[5.2.2.0²,⁶]undec-2(6)-en-5-one?
A1: Due to the potential for hydrolysis and degradation, it is recommended to store the purified compound in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent oxidation. Storing in a desiccator at or below 4°C is a good practice.
Q2: What analytical techniques are best for assessing the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR: Provides detailed structural information and can reveal the presence of impurities, even at low levels.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the desired compound and can detect impurities with different mass-to-charge ratios.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
-
Elemental Analysis: Determines the percentage composition of C, H, and N, which should match the theoretical values for the pure compound.
Q3: Are there any known safety precautions I should take when handling these compounds?
A3: While specific toxicity data for 3,4-diazatricyclo[5.2.2.0²,⁶]undec-2(6)-en-5-one may not be readily available, it is prudent to handle all novel chemical compounds with care. Assume the compound is potentially hazardous and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Some classes of impurities, such as genotoxic impurities, can be harmful even at very low levels.[7]
Section 3: Experimental Protocols
Protocol 1: General Column Chromatography Purification
This protocol outlines a general procedure for the purification of a 3,4-diazatricyclo[5.2.2.0²,⁶]undec-2(6)-en-5-one mixture using silica gel chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
Glass column
-
TLC plates
-
Collection tubes
Procedure:
-
Determine the Optimal Solvent System:
-
Dissolve a small amount of the crude mixture in a suitable solvent.
-
Spot the solution onto a TLC plate and develop it in various solvent systems of increasing polarity (e.g., start with 10% ethyl acetate in hexanes and gradually increase the ethyl acetate concentration).
-
The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.5.[1]
-
-
Pack the Column:
-
Prepare a slurry of silica gel in the initial, least polar solvent system.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand to the top to protect the surface.
-
-
Load the Sample:
-
Dissolve the crude mixture in a minimal amount of the column solvent or a stronger solvent if necessary.
-
Alternatively, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elute the Column:
-
Begin eluting with the determined solvent system.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect fractions in separate tubes.
-
-
Monitor the Separation:
-
Spot every few fractions onto a TLC plate and visualize the spots under UV light or with a suitable stain.
-
Combine the fractions containing the pure product.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Protocol 2: Recrystallization
This protocol provides a general method for purifying a solid 3,4-diazatricyclo[5.2.2.0²,⁶]undec-2(6)-en-5-one derivative.
Materials:
-
Crude solid product
-
A selection of potential recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the test tube. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool. The pure compound should crystallize out.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry or place them in a vacuum oven to remove all traces of solvent.
-
Section 4: Visualizations
Purification Workflow
Caption: A general workflow for the purification of 3,4-diazatricyclo[5.2.2.0²,⁶]undec-2(6)-en-5-one.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnc.ir [ijnc.ir]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. cris.vtt.fi [cris.vtt.fi]
- 7. questjournals.org [questjournals.org]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Diazatricyclo Compounds
Introduction: The Structural Challenge of Diazatricyclo Compounds
Diazatricyclo compounds, a class of molecules characterized by a three-ring system incorporating two nitrogen atoms, represent a significant scaffold in medicinal chemistry and natural products. Prominent examples include the potent analgesic epibatidine, isolated from the skin of the Ecuadorian poison frog (Epipedobates tricolor), and the tropane alkaloids (e.g., atropine, cocaine), which feature an 8-azabicyclo[3.2.1]octane core.[1][2] The rigid, three-dimensional structure of these compounds imparts unique pharmacological properties but also presents a considerable challenge for unambiguous structural elucidation.
Mass spectrometry (MS) stands as an indispensable tool for their characterization. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting fragments, we can piece together the original structure, identify unknown analogues, and quantify their presence in complex matrices.[3] This guide provides a comparative analysis of the fragmentation patterns of diazatricyclo compounds, focusing on the influence of ionization techniques and core structural features, to empower researchers in their analytical workflows.
The Influence of Ionization: EI vs. ESI
The choice of ionization method is the single most critical parameter influencing the fragmentation data obtained. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), generate fundamentally different precursor ions, leading to distinct and complementary fragmentation pathways.
Electron Ionization (EI-MS): The "Hard" Technique
Typically coupled with Gas Chromatography (GC), EI is a high-energy, "hard" ionization technique that bombards the analyte with a beam of electrons (~70 eV).[4] This process ejects an electron from the molecule, creating an energetically unstable molecular radical cation (M•+).[5] This excess energy causes extensive and often complex fragmentation, providing a detailed "fingerprint" of the molecule's structure.
-
Causality: The high internal energy of the M•+ ion drives fragmentation through various pathways, including radical site-initiated and charge site-initiated cleavages.[6] The goal of these fragmentations is to produce more stable, lower-energy ions and neutral radicals.
Electrospray Ionization (ESI-MS/MS): The "Soft" Technique
In contrast, ESI is a "soft" ionization method, ideal for analytes in liquid solution and commonly paired with Liquid Chromatography (LC). It generates ions by applying a high voltage to a liquid, creating an aerosol. This process typically results in the formation of protonated molecules, [M+H]+, which are even-electron species.[7] These ions are relatively stable and often produce a mass spectrum with a dominant molecular ion peak and minimal in-source fragmentation.[8]
-
Causality: To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is required. The [M+H]+ ion is mass-selected and then subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas (e.g., argon or nitrogen).[9][10] This controlled input of kinetic energy is converted into internal energy, promoting the cleavage of the weakest bonds to yield product ions.[9]
Caption: Generalized workflow for tandem mass spectrometry (MS/MS) analysis.
Comparative Fragmentation Patterns: A Tale of Two Scaffolds
We will now compare the fragmentation patterns of two representative diazatricyclo classes: tropane alkaloids (analyzed primarily by GC-EI-MS) and epibatidine analogues (often analyzed by LC-ESI-MS/MS).
Case Study 1: Tropane Alkaloids
The tropane core (8-azabicyclo[3.2.1]octane) is the defining feature of alkaloids like atropine and littorine. Under EI conditions, the fragmentation is dominated by cleavages of the bicyclic ring system.
Caption: The core structure of tropane alkaloids.
The fragmentation of the tropane ring itself is highly characteristic. The initial ionization typically occurs at the nitrogen atom. Subsequent α-cleavage (cleavage of a bond adjacent to the nitrogen) is a major pathway.[11] This can lead to the loss of substituents or ring opening. A key fragmentation pathway involves the formation of a stable, nitrogen-containing six-membered ring, leading to characteristic ions.
Key Fragmentation Pathways (EI-MS):
-
α-Cleavage: The bond between the nitrogen and a carbon atom in the ring breaks, often initiating a cascade of further fragmentations.
-
Ring Fission: The bicyclic system opens, frequently leading to the formation of a pyrrolidinium or piperidinium cation.
-
Loss of Substituents: Ester groups, common in tropane alkaloids (e.g., the tropoyl group in atropine), are readily cleaved.
Table 1: Comparison of Major Fragments (m/z) for Tropane Alkaloids under EI-MS
| Compound | Molecular Ion (M•+) | Key Fragment 1 (m/z) | Key Fragment 2 (m/z) | Key Fragment 3 (m/z) | Reference |
| Atropine | 289 | 124 (Tropine moiety fragment) | 103 (Tropylium ion) | 94/96 (Pyrrolidinium fragments) | [3][4] |
| Littorine | 289 | 124 (Tropine moiety fragment) | 105 (Phenylacetyl fragment) | 94/96 (Pyrrolidinium fragments) | [4] |
| Cocaine | 303 | 182 (Loss of benzoic acid) | 122 (Benzoic acid fragment) | 82 (Dehydrated tropine fragment) | [12] |
Data synthesized from multiple sources detailing GC-MS analysis of tropane alkaloids.[3][4][12]
Case Study 2: Epibatidine and its Analogues
Epibatidine ((±)-exo-2-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane) is a smaller diazatricyclo compound.[13] Its analysis, particularly for its synthetic analogues developed to reduce toxicity, often employs LC-ESI-MS/MS.[14][15]
Under ESI conditions, epibatidine readily forms a protonated molecule [M+H]+. The protonation site is typically one of the two nitrogen atoms, and the subsequent CID fragmentation pattern is highly dependent on which nitrogen is protonated.[16]
Caption: Simplified potential fragmentation pathways for protonated epibatidine.
Key Fragmentation Pathways (ESI-MS/MS):
-
Protonation Site Influence: Protonation on the more basic bicyclic nitrogen often leads to fragmentation of the ring system. Protonation on the less basic pyridine nitrogen can favor fragmentation involving the aromatic ring.[16]
-
Retro-Diels-Alder (RDA) Reaction: The bicyclo[2.2.1]heptane system is prone to RDA-type fragmentation, a common pathway for cyclic systems, resulting in the cleavage of two bonds to form a diene and a dienophile.[17]
-
Loss of Small Neutrals: Loss of small, stable molecules like ethene or ammonia from the bicyclic ring is also a common pathway.
Table 2: Predicted Major Fragments for Protonated Epibatidine (m/z 209/211) under CID
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Proposed Neutral Loss | Fragmentation Type |
| 209/211 | 140/142 | C3H5N (Aziridine + H) | Ring Fission / RDA-type |
| 209/211 | 112 | C5H4ClN (Chloropyridine) | Cleavage of C-C bond to ring |
| 209/211 | 97 | C6H9N | Charge retention on bicyclic part |
This table is illustrative of expected fragmentation based on general principles of N-heterocyclic compound fragmentation and may vary based on specific instrument conditions.
Experimental Protocol: GC-EI-MS Analysis of a Diazatricyclo Compound
This protocol provides a self-validating framework for the analysis of a volatile diazatricyclo compound, such as a tropane alkaloid, in a plant extract.
Objective: To identify and obtain the fragmentation pattern of a target diazatricyclo compound.
Methodology:
-
Sample Preparation (Solid-Phase Extraction): a. Alkalinize 1 mL of the sample (e.g., serum or plant extract) with a borate buffer (pH ~9). b. Add an internal standard (e.g., Atropine-d3 for tropane alkaloids) to the sample for quantitation and quality control.[12] c. Apply the mixture to an Extrelut® or similar diatomaceous earth column. d. Elute the analytes with a non-polar solvent like dichloromethane. e. Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of ethyl acetate.
-
Expert Insight: For tropane alkaloids containing hydroxyl groups, derivatization (e.g., silylation with BSTFA) is often required to improve thermal stability and chromatographic peak shape.[12]
-
-
Gas Chromatography (GC) Separation: a. Injector: 270 °C, Splitless mode. b. Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[4] c. Carrier Gas: Helium at a constant flow of 1 mL/min. d. Oven Program: Initial temperature of 60°C, ramp at 4°C/min to 300°C, and hold for 10 minutes.[4]
-
Expert Insight: A slow temperature ramp is crucial for separating structurally similar isomers which may exhibit nearly identical fragmentation patterns.
-
-
Mass Spectrometry (MS) Detection: a. Ionization Mode: Electron Ionization (EI) at 70 eV. b. Ion Source Temperature: 230 °C. c. MS Transfer Line Temperature: 280 °C. d. Mass Range: Scan from m/z 30 to 500 amu.[4]
-
Trustworthiness Check: Regularly tune the mass spectrometer using a standard compound (e.g., PFTBA) to ensure mass accuracy and instrument sensitivity.
-
-
Data Analysis: a. Identify the peak corresponding to the target analyte based on its retention time relative to the internal standard. b. Extract the mass spectrum for the target peak. c. Compare the obtained spectrum against a reference library (e.g., NIST/Wiley) for tentative identification. d. Propose fragmentation pathways for the major ions observed to confirm the structure.
Conclusion
The mass spectrometric fragmentation of diazatricyclo compounds is a complex but predictable process governed by the foundational principles of ion chemistry. The choice of ionization technique dictates the nature of the precursor ion and, consequently, the entire fragmentation cascade. Hard ionization by EI provides a rich, detailed fingerprint ideal for library matching, while soft ionization by ESI coupled with CID allows for controlled, structurally diagnostic fragmentation of a protonated molecular ion. By understanding the interplay between the core scaffold, substituent effects, and ionization method, researchers can confidently leverage mass spectrometry to elucidate the structures of these pharmacologically vital molecules.
References
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Title: Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry. Source: PubMed URL: [Link]
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Title: Tropane alkaloids GC/MS analysis and low dose elicitors' effects on hyoscyamine biosynthetic pathway in hairy roots of Algerian Datura species. Source: PMC (National Center for Biotechnology Information) URL: [Link]
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Title: Gas-Liquid Chromatography-Mass Spectrometry Investigation of Tropane Alkaloids in Hyoscyamus albus L. from Morocco. Source: Verlag der Zeitschrift für Naturforschung URL: [Link]
-
Title: GC-MS investigation of tropane alkaloids in Datura stramonium. Source: PubMed URL: [Link]
-
Title: Gas-Liquid Chromatography-Mass Spectrometry Investigation of Tropane Alkaloids in Hyoscyamus albus L. from Morocco. Source: FAO AGRIS URL: [Link]
-
Title: General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Source: ResearchGate URL: [Link]
-
Title: Synthesis of (±)-Epibatidine and Its Analogues. Source: ResearchGate URL: [Link]
-
Title: Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Source: ResearchGate URL: [Link]
-
Title: General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Source: SciSpace URL: [Link]
-
Title: Collision-induced dissociation. Source: Wikipedia URL: [Link]
-
Title: Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Source: SciSpace URL: [Link]
-
Title: EPIBATIDINE AND ANALOGS - NEW TRENDS IN THE DEVELOPMENT OF COGNITIVE ENHANCERS AND STRONG ANALGETICS. Source: Core.ac.uk URL: [Link]
-
Title: EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW. Source: PubMed URL: [Link]
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Title: Fragmentation (mass spectrometry). Source: Wikipedia URL: [Link]
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Title: Fragmentation Mechanisms - Intro to Mass Spectrometry. Source: Michigan State University Department of Chemistry URL: [Link]
-
Title: Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry. Source: PubMed URL: [Link]
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Title: Epibatidine. Source: Wikipedia URL: [Link]
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Title: common fragmentation mechanisms in mass spectrometry. Source: YouTube URL: [Link]
-
Title: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Source: Scientific & Academic Publishing URL: [Link]
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Title: Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Source: Longdom Publishing URL: [Link]
-
Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Source: Royal Society of Chemistry Publishing URL: [Link]
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Title: Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Study of collision-induced dissociation of electrospray-generated protonated cathinones. Source: PubMed URL: [Link]
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Title: Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update. Source: PubMed URL: [Link]
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Title: Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Source: Institute of Geochemistry, Chinese Academy of Sciences URL: [Link]
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Title: Mass Spectrometry: Fragmentation. Source: University of Puget Sound URL: [Link]
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confirming regiochemistry of 3,4-diazatricyclo[5.2.2.0,2,6]undec-2(6)-en-5-one adducts
Publish Comparison Guide: Regiochemical Confirmation of 3,4-Diazatricyclo[5.2.2.0 ]undec-2(6)-en-5-one Adducts
Executive Summary & Structural Context
The 3,4-diazatricyclo[5.2.2.0
When synthesizing substituted variants—for example, reacting a 2-substituted-1,3-cyclohexadiene with a pyrazol-3-one derivative—two distinct regioisomers can form:
-
Proximal (Ortho-like): The substituent is spatially closer to the carbonyl/heteroatom bridge.
-
Distal (Meta-like): The substituent is on the opposite side of the bridge.
Determining which isomer has been isolated is critical for Structure-Activity Relationship (SAR) studies. This guide compares the efficacy of NMR, X-ray crystallography, and Computational methods in solving this regiochemical puzzle.
Comparative Analysis of Characterization Methods
The following table objectively compares the primary methods for confirming the regiochemistry of these adducts.
| Feature | 2D NMR (HMBC/NOESY) | X-Ray Crystallography | Computational (DFT) |
| Primary Utility | Connectivity & Spatial Proximity | Absolute Configuration | Prediction & Transition State Energy |
| Sample Requirement | ~5-10 mg (Solution) | Single Crystal (Solid) | None (Virtual) |
| Turnaround Time | Fast (Hours) | Slow (Days/Weeks) | Medium (Days) |
| Cost | Low | High | Low (CPU time) |
| Reliability | High (if signals resolve) | Definitive (Gold Standard) | Supportive (requires experimental match) |
| Limitation | Signal overlap in crowded spectra | Requires crystalline solid | Basis set dependency |
Expert Insight:
While X-ray crystallography is definitive, it is often a bottleneck in high-throughput synthesis. 2D NMR (specifically HMBC and NOESY) is the most practical, self-validating protocol for routine confirmation.
Detailed Experimental Protocol: NMR-Based Confirmation
This protocol uses the "Proximal vs. Distal" substituent effect to assign regiochemistry.
Phase 1: Signal Assignment (1H & HSQC)
-
Solvent Selection: Use DMSO-d6 or CDCl3 . DMSO is preferred for diaza-compounds to sharpen exchangeable NH protons.
-
Bridgehead Identification: Locate the bridgehead protons (H1 and H4 in the bicyclo[2.2.2] system). In 3,4-diaza adducts, the bridgehead adjacent to the carbonyl (C5) or nitrogen (N3/N4) will be significantly deshielded (
3.5–4.5 ppm) compared to the distal bridgehead.
Phase 2: Connectivity Tracing (HMBC)
-
Objective: Establish the carbon skeleton connectivity.
-
Key Correlation: Look for the coupling between the Carbonyl Carbon (C5) and the Bridgehead Proton .
-
If the diene substituent is at the bridgehead, the HMBC cross-peak pattern will change (e.g., loss of 3-bond coupling).
-
If the substituent is on the alkene bridge (C8/C9), HMBC from the substituent protons to the bridgehead carbons will differentiate the positions.
-
Phase 3: Spatial Confirmation (NOESY/ROESY)
-
Objective: Determine "Endo/Exo" stereochemistry and Regiochemistry.
-
Critical Interaction: Irradiate the substituent protons.
-
Proximal Isomer: Strong NOE to the bridgehead proton adjacent to the diaza-ring fusion.
-
Distal Isomer: NOE to the remote bridgehead proton.
-
Visualizing the Logic Flow
The following diagram illustrates the decision matrix for assigning the structure based on experimental data.
Caption: Decision tree for confirming regiochemistry of diazatricyclo adducts, prioritizing NMR for non-crystalline samples.
Mechanistic Causality: Why Regiochemistry Matters Here
In the Diels-Alder reaction forming the 3,4-diazatricyclo[5.2.2.0
-
Electronic Bias: Electron-Donating Groups (EDGs) on the diene (e.g., -Me, -OMe) raise the HOMO energy. The diaza-dienophile (often electron-poor due to the carbonyl) has a low LUMO.
-
The "Ortho/Para" Rule:
-
1-Substituted Dienes: Typically yield the "ortho" (proximal) adduct as the major product.
-
2-Substituted Dienes: Typically yield the "para" (distal) adduct.
-
-
Validation: The experimental confirmation (via the protocol above) validates whether the reaction followed FMO predictions or if steric/secondary orbital interactions dominated.
References
-
Diels-Alder Reaction of 2(1H)-Pyridones Acting as Dienes. ChemInform, 2025. Link
-
Regiochemistry in Diels Alder Reactions. Chemistry LibreTexts, 2022. Link
-
3,4-Diaz
]undec-2(6)-en-5-one (CAS 2361644-30-4). CymitQuimica Building Blocks. Link -
Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry, 2017. Link
A Senior Application Scientist's Guide to Spectroscopic Characterization of Tricyclic Nitrogen Heterocycles
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of tricyclic nitrogen heterocycles is a critical step in discovery and development. These scaffolds form the core of numerous pharmaceuticals and functional materials, making a deep understanding of their molecular architecture paramount.[1][2][3][4] This guide provides an in-depth comparison of key spectroscopic techniques, grounded in experimental data and field-proven insights, to empower you to confidently characterize these complex molecules.
The inherent structural rigidity and extensive π-conjugated systems of many tricyclic nitrogen heterocycles give rise to distinct spectroscopic signatures.[1] A multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, is therefore essential for a comprehensive analysis. This guide will dissect the utility of each method, supported by comparative data from three widely studied tricyclic nitrogen heterocycles: Carbazole, Acridine, and Phenothiazine.
The Strategic Workflow of Spectroscopic Characterization
A logical and efficient workflow is crucial for the successful characterization of tricyclic nitrogen heterocycles. The process begins with obtaining a mass spectrum to determine the molecular weight and elemental composition. Subsequently, IR spectroscopy provides information about the functional groups present. NMR spectroscopy then offers a detailed map of the carbon-hydrogen framework and the connectivity of atoms. Finally, UV-Vis spectroscopy probes the electronic transitions within the conjugated system.
Caption: A typical workflow for the spectroscopic characterization of organic compounds.
I. Mass Spectrometry (MS): The First Clue to Molecular Identity
Mass spectrometry is the initial and indispensable technique for determining the molecular weight of a tricyclic nitrogen heterocycle. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, which is crucial for confirming the molecular formula.[5] The fragmentation patterns observed in the mass spectrum offer valuable structural insights. For instance, nitrogen-containing heterocycles often exhibit characteristic losses of small molecules like HCN.[6]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns)
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Detection Mode: Positive ion
-
-
Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or after separation by Gas Chromatography (GC). Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to deduce structural motifs.[7]
Comparative MS Data for Tricyclic Nitrogen Heterocycles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) | Reference |
| Carbazole | C₁₂H₉N | 167.21 | 167 (M⁺), 140, 139 | [8] |
| Acridine | C₁₃H₉N | 179.22 | 179 (M⁺), 152, 127 | [9][10] |
| Phenothiazine | C₁₂H₉NS | 199.28 | 199 (M⁺), 167, 166 |
II. Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[11] For tricyclic nitrogen heterocycles, IR spectroscopy is particularly useful for identifying N-H bonds (in non-substituted heterocycles), C-H bonds (aromatic and aliphatic), and C=C and C=N bonds within the ring system.[5][11]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Solution Samples: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride) and place it in an appropriate liquid cell.
-
-
Instrument Setup:
-
Spectrometer: FTIR spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
-
Data Acquisition: Record the spectrum, and if necessary, perform a background subtraction.
-
Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.[12][13]
Comparative IR Data for Tricyclic Nitrogen Heterocycles (in cm⁻¹)
| Functional Group | Carbazole | Acridine | Phenothiazine | Reference |
| N-H Stretch | ~3425 | N/A | ~3340 | [1][13] |
| Aromatic C-H Stretch | ~3050 | ~3050 | ~3060 | [1][14] |
| Aromatic C=C Stretch | ~1600, ~1480, ~1450 | ~1620, ~1560, ~1480 | ~1590, ~1570, ~1460 | [1][14] |
| C-N Stretch | ~1330, ~1230 | ~1340, ~1250 | ~1320, ~1250 | [15] |
| C-S Stretch | N/A | N/A | ~750 | [15] |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[16] For tricyclic nitrogen heterocycles, ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework.[5] Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed to establish definitive structural assignments, especially for complex or substituted systems.[17][18]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: 300-600 MHz NMR spectrometer
-
Nuclei: ¹H and ¹³C
-
Temperature: Room temperature
-
-
Data Acquisition: Acquire the 1D ¹H and ¹³C spectra. If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC).
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and 2D correlations to assign the structure.[17]
Comparative ¹H NMR Data for Tricyclic Nitrogen Heterocycles (in ppm, solvent dependent)
| Compound | Key Proton Signals (δ ppm) | Reference |
| Carbazole | ~11.2 (NH), ~8.1 (H-4,5), ~7.5 (H-1,8), ~7.4 (H-3,6), ~7.2 (H-2,7) | [19] |
| Acridine | ~8.6 (H-9), ~8.2 (H-4,5), ~7.9 (H-1,8), ~7.7 (H-3,6), ~7.4 (H-2,7) | [9][20] |
| Phenothiazine | ~8.5 (NH), ~7.1-6.8 (aromatic protons) |
Comparative ¹³C NMR Data for Tricyclic Nitrogen Heterocycles (in ppm, solvent dependent)
| Compound | Key Carbon Signals (δ ppm) | Reference |
| Carbazole | ~140 (C-4a,4b), ~126 (C-4,5), ~123 (C-9a,9b), ~120 (C-2,7), ~119 (C-1,8), ~110 (C-3,6) | [19] |
| Acridine | ~149 (C-4a,5a), ~136 (C-9), ~130 (C-2,7), ~129 (C-4,5), ~128 (C-9a,10a), ~126 (C-1,8), ~125 (C-3,6) | [9] |
| Phenothiazine | ~141 (C-10a,11a), ~127 (C-2,8), ~126 (C-4,6), ~122 (C-1,9), ~115 (C-3,7), ~113 (C-4a,5a) | [21] |
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Structure
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.[22][23] The position (λ_max) and intensity (molar absorptivity) of the absorption bands are characteristic of the extent of the π-system.[1] For tricyclic nitrogen heterocycles, the UV-Vis spectrum can be a valuable fingerprint and can be sensitive to substitution and solvent polarity.[1][24]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, cyclohexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.
-
Instrument Setup:
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer
-
Scan Range: 200-800 nm
-
Cuvette: 1 cm path length quartz cuvette
-
-
Data Acquisition: Record the absorption spectrum against a solvent blank.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.
Comparative UV-Vis Data for Tricyclic Nitrogen Heterocycles (in nm, solvent dependent)
| Compound | λ_max (nm) | Reference |
| Carbazole | ~234, ~257, ~293, ~324, ~337 | [1][25] |
| Acridine | ~250, ~341, ~356, ~375 | [10] |
| Phenothiazine | ~253, ~312 | [12] |
Causality Behind Experimental Choices
The choice of spectroscopic techniques and their specific parameters is guided by the need to obtain complementary information for unambiguous structure elucidation.
-
EI-MS at 70 eV: This standard energy provides sufficient energy to ionize the molecule and induce fragmentation, creating a reproducible "fingerprint" for library matching and structural analysis.
-
FTIR with KBr or ATR: These sample preparation methods are suitable for a wide range of solid samples and minimize interference from solvents, allowing for clear observation of key functional group vibrations.
-
High-Field NMR (≥300 MHz): Higher magnetic field strengths provide better signal dispersion, which is crucial for resolving complex spin systems often found in polycyclic aromatic compounds.
-
UV-Vis in Different Solvents: The choice of solvent can influence the position of λ_max due to solvatochromic effects. Running spectra in both polar and non-polar solvents can provide insights into the nature of the electronic transitions.
Conclusion: A Synergistic Approach to Certainty
The spectroscopic characterization of tricyclic nitrogen heterocycles is a multi-faceted process that relies on the synergistic interpretation of data from various techniques. Mass spectrometry provides the molecular formula, IR spectroscopy identifies functional groups, NMR spectroscopy maps the molecular framework, and UV-Vis spectroscopy probes the electronic properties. By following a logical workflow and understanding the strengths and limitations of each method, researchers can confidently and accurately determine the structure of these important molecules.
Caption: The convergence of data from multiple spectroscopic techniques leads to a definitive structural assignment.
References
- Scholarena. (2018, March 28). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods.
- AAT Bioquest. Spectrum [Carbazole].
- MDPI. (2021, March 25). Computational and infrared spectroscopic investigations of N-substituted carbazoles.
- Dr. Annasaheb G.D. Bendale Mahila Mahavidyalaya, Jalgaon. (2023). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Journal of Technology, 11(8).
- MDPI. (2022, November 4). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation.
- PubMed. (2008, June 15). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles.
- National Institute of Standards and Technology. Carbazole. NIST WebBook.
- ChemicalBook. Carbazole(86-74-8) 1H NMR spectrum.
- ChemicalBook. Acridine(260-94-6) 1H NMR spectrum.
- AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data.
- Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of Acridine-4-sulfonic acid.
- ResearchGate. a¹H MAS NMR spectrum (10 kHz MAS) of acridine in amine-modified wetted... | Download Scientific Diagram.
- Iowa State University. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
- ACS Publications. (2023, February 1). Phenothiazine-Based 2D Covalent Organic Framework for Efficient Visible-Light-Induced Free Radical Polymerization. ACS Applied Polymer Materials.
- PMC. Phenothiazine-based covalent organic frameworks with low exciton binding energies for photocatalysis.
- Elsevier. (2010, September 28). Handbook of Heterocyclic Chemistry - 3rd Edition.
- Kuwait University. INFRARED SPECTRA OF PHENOTHIAZINES.
- ResearchGate. FTIR absorption spectra of unirradiated and UV-irradiated phenothiazine....
- ResearchGate. Handbook of Heterocyclic Chemistry | Request PDF.
- ResearchGate. (2025, August 6). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles | Request PDF.
- ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
- ResearchGate. Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound....
- ResearchGate. 15N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Correlation of molecular mechanics with NMR spectroscopy: molecular geometry of nitrogen heterocycles.
- National Institute of Standards and Technology. Acridine. NIST WebBook.
- PubMed. (2008, August 15). Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds.
- PMC. (2019, July 30). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics.
- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Chemistry LibreTexts. (2021, December 11). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review.
- ResearchGate. (2026, January 21). characterization of novel hetrocyclic molecules containing nitrogen.
- YouTube. (2019, August 2). UV-Vis Spectroscopy and Conjugated Systems.
- Google Books. (2010, March 2). Heterocyclic Chemistry.
- PMC. (2023, April 26). The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties.
- Wiley. (2008, January). The Ultraviolet Absorption Spectra of Polycyclic Heterocyclic Aromatic Compounds. In Chemistry of Heterocyclic Compounds: Six Membered Heterocyclic Nitrogen Compounds with Three Condensed Rings, Volume 12 (pp. 551-566).
- Systematic Review Pharmacy. (2020, May 15). Synthesis, Characterization and Spectroscopic Study of New Metal Complexes form Heterocyclic Compounds for Photostability Study. 11(5).
- JETIR. (2025, October 15). Synthesis and Characterization of Nitrogen containing heterocycles.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- The Journal of Organic Chemistry. The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1.
- ATB. Acridine | C13H9N | MD Topology | NMR | X-Ray.
- Wiley. Journal of Heterocyclic Chemistry.
- ResearchGate. Nitrogen-Containing Heterocyclic Compounds | Request PDF.
- DTIC. (1971, January 25). Ultraviolet Spectra of Heteroorganic Compounds.
- University of Queensland. Heterocyclic Chemistry.
- European Journal of Chemistry. View of Synthesis and spectral characterization of some heterocyclic nitrogen compounds.
- MDPI. Heterocyclic Compounds: Synthesis, Application and Theoretical Study.
- YouTube. (2021, October 13). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13.
- Open Library Publishing Platform. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis).
- Bentham Science. (2022, November 16). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.
- Chemistry LibreTexts. (2025, January 6). 1.6: Structure Determination in Conjugated Systems - Ultraviolet Spectroscopy.
- ACS Publications. (2014, September 25). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.
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Safety Operating Guide
Personal Protective Equipment & Handling Guide: 3,4-diazatricyclo[5.2.2.0,2,6]undec-2(6)-en-5-one
[1]
Executive Summary & Risk Context
Compound Class: Strained Nitrogenous Heterocycle / Enone Scaffold Operational Status: HIGH POTENCY / REACTIVE INTERMEDIATE (OEB 4) [1]
You are handling 3,4-diazatricyclo[5.2.2.0,2,6]undec-2(6)-en-5-one . This is not a standard reagent; it is a specialized, strained polycyclic scaffold likely possessing significant biological activity and chemical reactivity.
Why this guide is different: Unlike standard SDSs that default to "Irritant," we apply the Precautionary Principle . The structural combination of a diaza-bridge (potential nitrogen extrusion/energetic release), a strained tricyclic cage , and an enone system (Michael acceptor) dictates that we treat this as a Genotoxic Impurity (PGI) and a potential sensitizer until proven otherwise.[1]
Critical Hazards (Structural Analysis):
-
Michael Acceptor: The en-one moiety suggests potential for irreversible alkylation of DNA/Proteins.
-
Energetic Strain: The 3,4-diaza linkage within a strained tricyclo system implies thermal instability.[1] Avoid heating above 50°C without DSC (Differential Scanning Calorimetry) data.
-
Photochemical Sensitivity: Diaza-bridged compounds often degrade or rearrange under UV light.
PPE Matrix & Engineering Controls
This system uses a "Defense in Depth" approach. Do not rely on a single barrier.
A. Respiratory & Inhalation Protection[2][3][4][5][6]
-
Primary Barrier: Variable Air Volume (VAV) Fume Hood or Class I Biological Safety Cabinet (BSC) .
-
Requirement: Face velocity maintained at 0.5 m/s (100 fpm).
-
-
Secondary Barrier (Powder Handling): If handling >10 mg of solid, use a Powder Containment Enclosure (Balance Enclosure) with HEPA filtration.[1]
-
Why? Static-charged tricyclic powders are notoriously "fluffy" and easily aerosolized.
-
-
Personal Gear:
-
Standard: N95 is insufficient for unknown bioactive interactions.
-
Required: Fit-tested P100 Half-Face Respirator if working outside a sealed enclosure.[1]
-
B. Dermal Protection (The "Double-Shell" Protocol)
Nitrogenous heterocycles can permeate standard nitrile rapidly.
| Layer | Material | Specifications | Rationale |
| Inner | Nitrile (Accelerator-Free) | 4-5 mil (0.10 mm) | Prevents Type IV allergic reactions; acts as a "second skin."[1] |
| Outer | High-Breakthrough Nitrile | 8-10 mil (Long Cuff) | Provides >240 min breakthrough time against common solvents (DCM/DMSO).[1] |
| Body | Tyvek® Lab Coat | Elastic/Knitted Cuffs | Cotton coats absorb liquids; Tyvek repels them. Cuffs must be under the outer glove. |
C. Ocular Protection[2][3][7][8]
-
Mandatory: Chemical Splash Goggles (Indirect Vent).
-
Prohibited: Safety glasses with side shields (insufficient for fine powders or splash risks).
Operational Protocol: The "Safe-Loop" Workflow[1]
This protocol is designed to neutralize static and prevent cross-contamination.
Step 1: Pre-Work Setup
-
Static Elimination: Place an ionizing fan inside the balance enclosure 15 minutes prior to weighing. Tricyclic cages are highly electrostatic.
-
Light Protection: Wrap receiving flasks in aluminum foil or use amber glassware.
-
Solvent Selection: Prepare a "Kill Solution" (typically 10% Bleach or 1M NaOH, depending on downstream compatibility) in a squirt bottle inside the hood.
Step 2: Weighing & Solubilization
-
The "Closed Transfer" Rule: Never transport the solid open to the lab atmosphere.
-
Technique:
-
Tare the receiving vial with its cap on.
-
Open vial only inside the HEPA enclosure.
-
Dispense solid using a disposable anti-static spatula.
-
Immediate Solubilization: Dissolve the solid in the transport solvent (e.g., DMSO, DCM) immediately after weighing. Handling liquids is safer than handling dusts.
-
Step 3: Reaction Monitoring[1][9]
-
Do not heat to dryness. Concentrating diaza-compounds can trigger rapid decomposition.
-
TLC/LCMS: Spot plates inside the hood. Dispose of TLC capillaries immediately into a dedicated sharps container inside the hood.
Visualizing the Safety Logic
The following diagram illustrates the decision matrix for handling this compound based on quantity and state.
Caption: Operational flow for handling high-potency tricyclic intermediates. Note the strict containment requirements for solids >10mg.[1]
Emergency Response & Disposal
Spill Management (Solid)[1]
-
Evacuate the immediate area (3-meter radius).
-
Don PPE: Tyvek suit, double gloves, P100 respirator.
-
Cover: Gently cover the spill with wet paper towels (dampened with water/surfactant) to prevent dust lofting. Do not dry sweep.
-
Scoop: Collect damp material into a wide-mouth jar.
-
Clean: Wipe surface with 1M HCl (to protonate/solubilize the basic nitrogen) followed by soap and water.
Waste Disposal[8]
References & Authoritative Grounding
-
Centers for Disease Control and Prevention (CDC/NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. DHHS (NIOSH) Publication No. 2019-132.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
-
Egunlusi, A. O., et al. (2020).[1][2][3] Synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. Arkivoc. (Cited for structural analogy of tricyclic diones and biological potency).
-
[1]
-
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).
-
[1]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
